3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-7(6(2)14)3-4-8(13-5)9(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRPZQQYFZSWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382344 | |
| Record name | 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205582-83-8 | |
| Record name | 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205582-83-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The unique combination of a methyl group, an acetyl group, and a trifluoromethyl group on the pyridine ring imparts a distinct electronic and steric profile. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules due to its high electronegativity and lipophilicity.[1] The acetyl group provides a key synthetic handle for further molecular elaboration and can participate in various biological interactions. Understanding the fundamental physicochemical properties of this compound is therefore crucial for its potential applications.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that specific experimental values for melting point, boiling point, pKa, and solubility have not been identified in the surveyed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone | [2] |
| CAS Number | 205582-83-8 | [2][3] |
| Molecular Formula | C₉H₈F₃NO | [2] |
| Molecular Weight | 203.164 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in readily accessible scientific literature. However, general synthetic strategies for analogous compounds can provide a logical framework for its preparation. A plausible synthetic route could involve the acylation of a suitable precursor, such as 2-methyl-6-(trifluoromethyl)pyridine.
Proposed Synthetic Workflow
A potential synthetic pathway is outlined below. This workflow is based on established organic chemistry principles for the functionalization of pyridine rings.
Caption: Proposed synthetic workflow for this compound.
General Experimental Considerations for Acylation
A general protocol for the Friedel-Crafts acylation of a pyridine derivative would involve the following steps:
-
Reaction Setup: A solution of the starting material, 2-methyl-6-(trifluoromethyl)pyridine, in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a controlled temperature, typically 0 °C.
-
Acylating Agent Addition: The acylating agent, for instance, acetyl chloride or acetic anhydride, is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of ice-water. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using techniques like column chromatography to yield the desired this compound.
It is important to note that the regioselectivity of the acylation will be influenced by the directing effects of the existing methyl and trifluoromethyl groups on the pyridine ring.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the trifluoromethylpyridine moiety is a key structural feature in various biologically active compounds, including pharmaceuticals and agrochemicals.[4] Derivatives of pyridine are known to exhibit a wide range of biological activities, including antiproliferative, antimalarial, and antimicrobial effects.[5][6][7]
The presence of both a trifluoromethyl group, which can enhance metabolic stability and cell permeability, and an acetyl group, which can act as a hydrogen bond acceptor, suggests that this compound could be a valuable scaffold for the design of novel bioactive molecules.[1] Further research is required to elucidate any potential biological effects and to identify the molecular targets and signaling pathways it may modulate.
Logical Relationship for Investigating Biological Activity
The following diagram illustrates a logical workflow for the initial investigation of the biological activity of this compound.
Caption: Logical workflow for the investigation of biological activity.
Conclusion
This compound represents a chemical entity with significant potential for applications in drug discovery and materials science, largely owing to the presence of the trifluoromethyl group. This guide has consolidated the currently available physicochemical data for this compound. The absence of extensive experimental data highlights a clear opportunity for further research to fully characterize its properties, establish robust synthetic protocols, and explore its biological activities. The information and proposed experimental frameworks provided herein are intended to facilitate and guide these future research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 205582-83-8 [m.chemicalbook.com]
- 4. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine, including its chemical identity, structural information, and relevant physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and presents representative experimental protocols and workflows applicable to compounds of this class.
Chemical Identity and Structure
CAS Number: 205582-83-8[1][2][3]
Structure:
-
IUPAC Name: 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone[1]
-
Molecular Formula: C₉H₈F₃NO[1]
-
Molecular Weight: 203.16 g/mol [1]
-
Canonical SMILES: CC(=O)C1=CC=C(C(F)(F)F)N=C1C[1]
-
InChI: InChI=1S/C9H8F3NO/c1-5-7(6(2)14)3-4-8(13-5)9(10,11,12)/h3-4H,1-2H3[1]
The structure of this compound incorporates a pyridine ring, which is a common scaffold in medicinal chemistry, substituted with a methyl group, an acetyl group, and a trifluoromethyl group. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability of drug candidates.
Physicochemical and Spectroscopic Data
Quantitative experimental data for this compound is not extensively reported. The table below summarizes available information.
| Property | Value | Source |
| CAS Number | 205582-83-8 | [1][2] |
| Molecular Formula | C₉H₈F₃NO | [1] |
| Molecular Weight | 203.16 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | >95% (typical) | [1] |
Due to the lack of specific published spectroscopic data for this compound, the following table provides representative ¹H and ¹³C NMR chemical shifts for a structurally related compound, 2-acetylpyridine, for reference purposes.
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |
| ¹³C NMR | 201.52 (C=O), 146.06, 145.87, 143.44, 129.66, 126.38 (Aromatic Carbons), 36.31 (CH), 18.38 (Me) |
| ¹H NMR | 8.67, 8.03, 7.82, 7.44 (m, 4H, Aromatic), 4.10 (sep, 1H, CH), 1.20 (d, 6H, Me) |
Experimental Protocols
Representative Synthesis of a 2-Acetylpyridine Derivative
This protocol describes the alkylation of 2-acetylpyridine.
Materials:
-
2-Acetylpyridine
-
Sodium hydride (NaH)
-
18-Crown-6-ether
-
Alkyl halide (e.g., iodomethane or 1-(bromomethyl)-4-methylbenzene)
-
Anhydrous solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-acetylpyridine (1.0 eq) and anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Add a catalytic amount of 18-crown-6-ether.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Potential Biological Activity and Screening Workflow
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects. The presence of a trifluoromethyl group often enhances the biological potency and metabolic stability of these compounds. While the specific biological activity of this compound has not been reported, a general workflow for its synthesis and subsequent biological screening is presented below.
References
Spectroscopic Profile of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for the compound 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine (CAS RN: 205582-83-8). The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear and structured format. Detailed experimental protocols for acquiring such data are also provided, alongside visualizations to aid in understanding the molecular structure and analytical workflows.
Molecular Structure and Properties
IUPAC Name: 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone Molecular Formula: C₉H₈F₃NO Molecular Weight: 203.16 g/mol CAS Number: 205582-83-8
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (101 MHz, CDCl₃, δ in ppm):
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| 189.3 | singlet | - | C=O (Acetyl) |
| 152.3 | quartet | 35.4 | C-6 (CF₃-bearing) |
| 151.7 | singlet | - | C-2 (Methyl-bearing) |
| 137.7 | singlet | - | C-4 |
| 133.1 | quartet | 0.9 | C-3 (Acetyl-bearing) |
| 121.0 | quartet | 2.7 | C-5 |
| 120.9 | quartet | 275.8 | CF₃ |
Note: ¹H NMR data for this compound was not available in the searched resources.
Infrared (IR) Spectroscopy
Specific IR spectral data for this compound was not available in the searched resources. However, characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | 1700 - 1680 (strong) |
| C-F (Trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |
| C=N, C=C (Pyridine ring) | 1600 - 1450 (multiple bands) |
| C-H (Aromatic/Methyl) | 3100 - 3000 (aromatic), 2980 - 2850 (methyl) |
Mass Spectrometry (MS)
Specific mass spectrometry data, including fragmentation patterns, for this compound was not available in the searched resources. The expected molecular ion peak [M]⁺ would be at m/z 203.
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of substituted pyridines is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
A general protocol for obtaining the IR spectrum of a solid organic compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the resulting powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
A general protocol for obtaining the mass spectrum of a heterocyclic compound is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
Caption: General workflow for obtaining spectroscopic data.
Caption: Structure of this compound.
The Trifluoromethylpyridine Scaffold: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into heterocyclic compounds has become a cornerstone of modern medicinal chemistry and agrochemical research. Among these, trifluoromethylpyridine (TFMP) derivatives have emerged as a particularly privileged scaffold. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets—make these compounds highly valuable in the pursuit of novel therapeutic agents and crop protection solutions.[1][2][3][4] This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylpyridine derivatives, with a focus on their anticancer, antimicrobial, insecticidal, and herbicidal potential. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Anticancer Activity
Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[1][5]
Kinase Inhibition
A prominent mechanism of action for many anticancer trifluoromethylpyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.
-
PI3K/mTOR Pathway: Derivatives of 2-amino-4-(trifluoromethyl)pyridine have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[5] For instance, Bimiralisib (PQR309), a pan-class I PI3K/mTOR inhibitor, features this scaffold.[6] The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
EGFR Inhibition: Certain 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) to combat resistance to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5]
-
WRN Helicase Inhibition: In cancers with microsatellite instability-high (MSI-H), a dependency on the Werner (WRN) helicase has been identified.[5] 2-amino-4-(trifluoromethyl)pyrimidine derivatives have shown promise as inhibitors of WRN helicase, representing a novel targeted therapy for this subset of cancers.[5]
-
FLT3 and CHK1 Inhibition: 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both of which are important targets in oncology.[7]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyridine derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Target | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| 2-Amino-4-(trifluoromethyl)pyrimidine | Compound 11g | WRN Helicase | HCT116 (MSI-H) | 1.52 µM | [5] |
| SW620 (MSS) | 4.24 µM | [5] | |||
| LNCaP | 1.72 µM | [5] | |||
| PC3 | 2.78 µM | [5] | |||
| 2-Amino-4-(1,2,4-triazol)pyridine | Compound 10j | EGFR | U87-EGFRvIII | More potent than Osimertinib and Lazertinib | [5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3b | Not specified | C32 (Melanoma) | IC50 = 24.4 µM | [8] |
| A375 (Melanoma) | IC50 = 25.4 µM | [8] | |||
| HaCaT (Normal) | IC50 = 33.5 µM | [8] | |||
| Trifluoromethyl-substituted pyrimidine | Compound 17v | Not specified | H1975 | IC50 = 2.27 µM | [9] |
Signaling Pathway Diagrams
Antimicrobial Activity
Trifluoromethylpyridine derivatives have also been explored for their potential as antimicrobial agents, exhibiting activity against a range of bacteria.
Antibacterial Activity
Fluorinated pyridine nucleosides and non-nucleoside analogues have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria.[10] For example, certain 4-trifluoromethylpyridine derivatives have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[10] Additionally, trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and shown to possess antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum.[11][12]
Quantitative Antimicrobial Activity Data
The following table presents the antibacterial activity of selected trifluoromethylpyridine derivatives.
| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC/EC50) | Reference |
| 4-Trifluoromethylpyridine Nucleosides | Compounds 4-7 | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC: 1.3 - 4.9 µg/mL | [10] |
| 4-Trifluoromethylpyridine Non-nucleoside Analogues | Compounds 8a,b | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC: 1.8 - 5.5 µg/mL | [10] |
| Trifluoromethylpyridine Amide (Sulfone) | Compound F10 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 83 mg/L | [11][12] |
| Trifluoromethylpyridine Amide (Thioether) | Compounds E1, E3, E5, E6, E10, E11, E13 | Ralstonia solanacearum | EC50: 40 - 78 mg/L | [12] |
| Trifluoromethylpyridine 1,3,4-Oxadiazole | Compound 6a | Ralstonia solanacearum | EC50: 26.2 µg/mL | [13] |
| Xanthomonas axonopodis pv. citri | EC50: 10.11 µg/mL | [13] | ||
| Compound 6q | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 7.2 µg/mL | [13] |
Insecticidal and Herbicidal Activity
The unique properties of the trifluoromethyl group have been extensively leveraged in the agrochemical industry, leading to the development of potent insecticides and herbicides.[3][14]
Insecticidal Activity
Trifluoromethylpyridine derivatives have been successfully commercialized as insecticides.[3][15] For example, a series of trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole moiety exhibited good insecticidal activity against Mythimna separata and Plutella xylostella.[16] The mechanism of action for some of these insecticides involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[17]
Herbicidal Activity
Fluazifop-butyl was the first herbicide containing a trifluoromethylpyridine substructure to be commercialized.[3][4] It functions as an acetyl-CoA carboxylase (ACCase) inhibitor. The trifluoromethylpyridine moiety has been shown to improve translocation and herbicidal activity compared to its benzene analogues.[3]
Quantitative Agrochemical Activity Data
The following table summarizes the insecticidal activity of selected trifluoromethylpyridine derivatives.
| Compound Class | Derivative Example | Pest Species | Activity (LC50) | Reference |
| Trifluoromethylpyridine 1,3,4-Oxadiazole | Compound E18 | Mythimna separata | 38.5 mg/L | [16] |
| Compound E27 | Mythimna separata | 30.8 mg/L | [16] | |
| Trifluoromethylpyridine Amide (Thioether) | Compound E3 | Plutella xylostella | 75% mortality at test concentration | [11] |
| Compound E11 | Plutella xylostella | 70% mortality at test concentration | [11] | |
| Compound E24 | Plutella xylostella | 70% mortality at test concentration | [11] | |
| Trifluoromethylpyridine Amide (Sulfoxide) | Compound G2 | Plutella xylostella | 75% mortality at test concentration | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds.
MTT Assay for Anticancer Activity
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylpyridine derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Assay for Antimicrobial Susceptibility
Protocol:
-
Preparation of Inoculum: A standardized bacterial inoculum is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The trifluoromethylpyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the test inhibitor (trifluoromethylpyridine derivative), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, AChE solution, and the test inhibitor at various concentrations.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding DTNB and ATCI to the wells.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the colorimetric reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.
Conclusion
Trifluoromethylpyridine derivatives represent a highly versatile and valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, insecticidal, and herbicidal agents underscores their importance in both pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group continues to be a successful approach for enhancing the potency and pharmacokinetic properties of bioactive molecules. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and scientists working to further unlock the therapeutic and commercial potential of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WRN Helicase: Is There More to MSI-H than Immunotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
The Rise of Trifluoromethyl-Containing Pyridine Compounds in Precision Medicine: A Technical Guide to Their Mechanism of Action
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a powerful tool in modern drug discovery, yielding a new generation of highly potent and selective therapeutic agents. The unique physicochemical properties conferred by the CF3 moiety—including increased metabolic stability, enhanced lipophilicity, and improved target binding affinity—have proven instrumental in overcoming challenges in drug development. This technical guide provides an in-depth exploration of the mechanism of action of trifluoromethyl-containing pyridine compounds, with a particular focus on their role as kinase inhibitors in oncology and other therapeutic areas. We present a comprehensive overview of their biological targets, quantitative activity data, detailed experimental protocols, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working at the forefront of medicinal chemistry and molecular pharmacology.
Introduction: The Trifluoromethyl Group as a Bioisostere in Pyridine-Based Drug Design
The pyridine ring is a common motif in a vast array of biologically active compounds. Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a privileged scaffold in drug design. The introduction of a trifluoromethyl group can dramatically alter the electronic properties and metabolic stability of the parent pyridine molecule. The strong electron-withdrawing nature of the CF3 group can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, thereby prolonging the half-life of the drug. These properties have been successfully leveraged in the development of a number of approved drugs and clinical candidates.[1][2][3][4][5][6]
Key Biological Targets and Mechanisms of Action
Trifluoromethyl-containing pyridine compounds have demonstrated significant activity against a range of biological targets, with a notable impact in the field of kinase inhibition. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethyl-pyridine scaffold has proven to be an effective pharmacophore for the development of potent and selective kinase inhibitors.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9] Aberrant activation of this pathway is a common event in human cancers, making it a prime target for therapeutic intervention.[10][11] Several trifluoromethyl-containing pyridine compounds have been developed as potent inhibitors of PI3K and/or mTOR.
One notable example is a class of 4,6-dimorpholino-1,3,5-triazine-based compounds where the introduction of a C4-trifluoromethyl group on a pyridine substituent significantly increased cellular potency and enzymatic targeting of PI3Kα and mTOR. These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.
Targeting Proline-rich Tyrosine Kinase 2 (PYK2)
Proline-rich tyrosine kinase 2 (PYK2), a non-receptor tyrosine kinase, is implicated in various cellular processes, including cell migration, invasion, and proliferation. It is a therapeutic target for a range of diseases, from cancer to osteoporosis.[12][13][14] Trifluoromethyl-pyrimidine-based inhibitors have been designed to target PYK2, demonstrating the versatility of this chemical scaffold. These inhibitors have been shown to possess good PYK2 potency and selectivity against the closely related Focal Adhesion Kinase (FAK).[12] Inhibition of PYK2 has been shown to have a bone anabolic effect, suggesting a potential therapeutic role in osteoporosis.[12][13]
Quantitative Data on Inhibitory Activity
The potency of trifluoromethyl-containing pyridine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize publicly available data for representative compounds, highlighting their potency and selectivity.
| Compound Class/Name | Target Kinase | IC50 (nM) | Cellular IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Torin1 (tricyclic benzonaphthyridinone) | mTORC1 | 0.29 | 2 | - | - |
| mTORC2 Substrate Phosphorylation | - | - | 10 | - | - |
| PQR309 (bimiralisib) | PI3Kα | 17 (Ki) | - | - | - |
| mTOR | 61 (Ki) | - | - | - | |
| PF-431396 (trifluoromethyl pyrimidine) | PYK2 | 11 | - | - | - |
| FAK | 2 | - | - | - |
Table 1: Inhibitory activity of selected trifluoromethyl-containing pyridine and pyrimidine compounds against target kinases.
Experimental Protocols
The development and characterization of trifluoromethyl-containing pyridine inhibitors rely on a suite of robust experimental protocols. Below are detailed methodologies for key assays.
Synthesis of Trifluoromethyl-Containing Pyridine Compounds
The synthesis of trifluoromethyl-containing pyridines can be achieved through several methods. A common approach involves the reaction of a (trichloromethyl)pyridine compound with hydrogen fluoride in the liquid phase, using a metal halide catalyst such as FeCl2 or FeF2. This method provides a commercially efficient means of producing these compounds with high selectivity.[2]
General Protocol for Liquid-Phase Fluorination:
-
Reactant Preparation: A (trichloromethyl)pyridine compound is charged into a suitable reactor.
-
Catalyst Addition: A catalytic amount of a metal halide (e.g., FeCl2) is added to the reactor.
-
HF Introduction: Anhydrous hydrogen fluoride is introduced into the reactor under controlled temperature and pressure.
-
Reaction: The reaction mixture is maintained at a specific temperature (e.g., 0-50°C) for a sufficient time to allow for the conversion of the trichloromethyl group to a trifluoromethyl group.
-
Work-up and Purification: The reaction mixture is carefully quenched, and the desired trifluoromethyl-pyridine product is isolated and purified using standard techniques such as distillation or chromatography.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a common method for determining the IC50 value of an inhibitor against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Kinase enzyme (e.g., PI3K, PYK2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test inhibitor (trifluoromethyl-containing pyridine compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
EDTA solution
-
TR-FRET detection antibody (e.g., terbium-labeled anti-phospho-substrate antibody)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of EDTA solution.
-
Add 10 µL of the TR-FRET detection antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Calculate the ratio of the two emission signals.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by trifluoromethyl-containing pyridine compounds.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline-rich tyrosine kinase 2 regulates osteoprogenitor cells and bone formation, and offers an anabolic treatment approach for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Pyk2 inhibition enhances bone restoration through SCARA5-mediated bone marrow remodeling in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group into therapeutic candidates represents a powerful and widely adopted strategy in contemporary drug design. This stable, non-metabolized moiety exerts profound effects on a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, optimized lipophilicity, modulated acidity, and improved target binding affinity. Consequently, trifluoromethylation has become an indispensable tool for transforming promising lead compounds into clinically successful drugs. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on key drug-like properties, providing standardized experimental protocols for their evaluation, and illustrating its influence within relevant biological pathways.
The Physicochemical Impact of the Trifluoromethyl Group
The unique electronic properties of the trifluoromethyl group, primarily its strong electron-withdrawing nature and high lipophilicity, are the basis for its significant influence on a drug molecule's behavior.[1] The replacement of a methyl group or a hydrogen atom with a CF₃ group can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[1] This inherent strength renders the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[2] By blocking a potential site of metabolic attack, trifluoromethylation can significantly increase a drug's half-life (t₁/₂) and reduce its intrinsic clearance (CLᵢₙₜ).[2]
For instance, the strategic replacement of a metabolically labile methyl group with a trifluoromethyl group can prevent hydroxylation at that position, leading to a more predictable and favorable pharmacokinetic profile.[3] This "metabolic switching" not only prolongs the drug's duration of action but can also reduce the formation of potentially reactive or pharmacologically active metabolites.[2]
Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Fluorinated Analogues
| Compound Pair | Parameter | Without CF₃ Group | With CF₃ Group | Reference |
| Picornavirus Inhibitor (Oxadiazole Analogue) | Number of Metabolites (Monkey Liver Microsomes) | 8 | 2 (minor) | [3] |
| General Trend | In Vitro Half-life (t₁/₂) | Shorter | Longer | [2] |
| General Trend | Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | [2] |
Modulation of Lipophilicity and Acidity (pKa)
The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to permeate biological membranes.[1] The lipophilicity of a substituent is often quantified by the Hansch-Leo parameter (π), which for the CF₃ group is +0.88.[1] This value indicates its contribution to increasing the overall lipophilicity of a molecule, as measured by the partition coefficient (logP).
The strong electron-withdrawing nature of the CF₃ group also significantly influences the acidity (pKa) of nearby functional groups.[4] For example, the introduction of a trifluoromethyl group to a phenolic ring can substantially lower the pKa of the hydroxyl group, making it more acidic. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.
Table 2: Comparative Lipophilicity and Acidity of Trifluoromethylated vs. Non-Fluorinated Compounds
| Compound Pair | Parameter | Without CF₃ Group (Analogue) | With CF₃ Group | Reference |
| Toluene vs. Benzotrifluoride | logP | 2.73 | 3.01 | [5] |
| p-Cresol vs. 4-(Trifluoromethyl)phenol | pKa | 10.26 | 9.89 | [6][7] |
| 3-Methylphenol (m-Cresol) vs. 3-(Trifluoromethyl)phenol | pKa | 10.09 | 9.08 | [6] |
Enhanced Target Binding Affinity
The electronic and steric properties of the trifluoromethyl group can lead to improved binding affinity for the target protein. Its electron-withdrawing nature can alter the charge distribution within the molecule, potentially strengthening interactions with the active site.[4] Furthermore, the CF₃ group can participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, further stabilizing the drug-receptor complex.
A notable example is the antidepressant fluoxetine (Prozac), where the para-trifluoromethyl substituent is a pivotal structural element for its high affinity and selective interaction with the serotonin transporter.[8] In fact, SAR studies have shown that the inclusion of a -CF₃ group in the para-position of the phenolic ring of certain compounds increased their potency for inhibiting serotonin reuptake by 6-fold compared to the non-fluorinated analog.[4] Similarly, the anti-inflammatory drug celecoxib (Celebrex) contains a trifluoromethyl group that contributes to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9]
Table 3: Comparative Target Binding Affinity of Trifluoromethylated vs. Non-Fluorinated Analogues
| Compound Pair | Target | Parameter | Without CF₃ Group (Analogue) | With CF₃ Group | Reference | | :--- | :--- | :--- | :--- | :--- | | Serotonin Reuptake Inhibitor Analogue | Serotonin Transporter | Potency (Relative) | 1x | 6x |[4] | | Celecoxib Analogue | COX-2 | IC₅₀ | 205-fold higher | 40 nM (Celecoxib) |[9][10] |
Experimental Protocols for Property Evaluation
Accurate and reproducible assessment of the physicochemical and pharmacokinetic properties of trifluoromethylated compounds is crucial for successful drug development. The following sections provide detailed methodologies for key in vitro assays.
Determination of Metabolic Stability: In Vitro Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.[2]
Materials and Equipment:
-
Liver microsomes (human or other species)
-
Test compound and positive control (e.g., a compound with known metabolic lability)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the stopping solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).
-
Determination of Lipophilicity: Shake-Flask Method for logP
This classic method directly measures the partitioning of a compound between n-octanol and water.[6]
Materials and Equipment:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation:
-
Mix equal volumes of n-octanol and water/buffer in a separatory funnel and shake vigorously.
-
Allow the phases to separate completely.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol or water/buffer.
-
Add known volumes of the pre-saturated n-octanol and water/buffer to a vial.
-
Add a small aliquot of the test compound stock solution.
-
Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ.
-
The logP is the logarithm of the partition coefficient: logP = log₁₀(P).
-
Determination of Acidity: UV-Visible Spectrophotometry for pKa
This method is suitable for compounds that possess a chromophore near the ionizable group, resulting in a change in UV-visible absorbance upon ionization.[8]
Materials and Equipment:
-
UV-Vis spectrophotometer with a plate reader
-
96-well UV-transparent microtiter plates
-
A series of buffers with a range of pH values (e.g., from pH 2 to 12)
-
Test compound
-
DMSO (for stock solution)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a fixed volume of each buffer solution to different wells.
-
Add a small, constant volume of the test compound stock solution to each well containing buffer.
-
-
Spectrophotometric Measurement:
-
Measure the UV-visible absorbance spectrum (e.g., 230-500 nm) for each well.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH of the buffer.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.
-
Alternatively, more sophisticated data analysis can be performed by fitting the data to the Henderson-Hasselbalch equation.
-
Determination of Target Binding Affinity: Radioligand Binding Assay
This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.[2]
Materials and Equipment:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Test compound (unlabeled)
-
Assay buffer
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific inhibitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the Impact and Evaluation of Trifluoromethylated Compounds
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role and evaluation of trifluoromethylated drugs.
Caption: Impact of Trifluoromethylation on Drug Properties.
Caption: Preclinical Evaluation Workflow for a CF3 Drug Candidate.
Caption: Celecoxib Signaling Pathway in Inflammation.
Case Studies: Trifluoromethylated Drugs in the Clinic
The successful application of trifluoromethylation is evident in numerous marketed drugs across various therapeutic areas.
-
Fluoxetine (Prozac): As a selective serotonin reuptake inhibitor (SSRI), fluoxetine is widely prescribed for depression and other psychiatric disorders.[11][12] Its mechanism of action involves blocking the reuptake of serotonin into presynaptic neurons, thereby increasing its concentration in the synaptic cleft.[11] The trifluoromethyl group on the phenoxy ring is crucial for its high affinity and selectivity for the serotonin transporter.[8]
-
Celecoxib (Celebrex): This nonsteroidal anti-inflammatory drug (NSAID) selectively inhibits the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[13][14] The trifluoromethyl group on the pyrazole ring contributes to its COX-2 selectivity, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[15]
Conclusion
The trifluoromethyl group is a privileged substituent in medicinal chemistry, offering a powerful means to enhance the drug-like properties of therapeutic candidates. Its ability to block metabolic pathways, modulate lipophilicity and acidity, and improve target binding affinity has been instrumental in the development of numerous successful drugs. A thorough understanding of its effects and the application of robust experimental methodologies for property evaluation are essential for leveraging the full potential of trifluoromethylation in modern drug discovery and development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. stenutz.eu [stenutz.eu]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation | PLOS One [journals.plos.org]
- 11. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. About fluoxetine - NHS [nhs.uk]
- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and History of Trifluoromethylpyridines in Research
An in-depth technical guide or whitepaper on the core of the discovery and history of trifluoromethylpyridines in research.
Abstract
The introduction of the trifluoromethyl (CF3) group into pyridine scaffolds has been a transformative event in medicinal chemistry, agrochemistry, and materials science. This guide provides a comprehensive overview of the discovery, history, and evolving research landscape of trifluoromethylpyridines. We delve into the initial synthetic challenges, key methodological breakthroughs, and the subsequent explosion in their application as bioactive compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of this critical class of compounds.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a fundamental heterocycle present in a vast array of natural products and synthetic compounds. The strategic incorporation of a trifluoromethyl (CF3) group onto this ring system profoundly alters its physicochemical properties. The high electronegativity of fluorine atoms and the overall lipophilicity of the CF3 group enhance metabolic stability, improve membrane permeability, and can significantly increase the binding affinity of a molecule to its biological target. These favorable characteristics have established trifluoromethylpyridines as a "privileged scaffold" in modern drug discovery and agrochemical development.
The journey from their initial synthesis to their current prevalence has been marked by significant chemical innovation. Early methods were often harsh and limited in scope, but the development of novel trifluoromethylating reagents and cross-coupling methodologies has made these valuable building blocks readily accessible, fueling their widespread investigation.
Historical Milestones and Key Discoveries
The history of trifluoromethylpyridines is intrinsically linked to the broader field of organofluorine chemistry. While early examples of fluorinated organics appeared in the early 20th century, the synthesis of trifluoromethylated heterocycles remained a formidable challenge.
-
1950s-1960s: Early Explorations: The initial syntheses of trifluoromethylpyridines were often low-yielding and required harsh conditions, such as high-temperature reactions with aggressive fluorinating agents. These early methods, while not practical for large-scale synthesis, provided the first glimpse into the unique properties of these compounds.
-
1970s-1980s: The Agrochemical Boom: The discovery of the potent herbicidal and insecticidal activities of certain trifluoromethylpyridines marked a turning point. Compounds like Fluazifop-butyl, a selective herbicide, demonstrated the commercial viability and profound biological impact of this class. This success spurred significant investment in developing more efficient synthetic routes.
-
1990s: Advances in Synthesis: The development of new trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3), provided milder and more versatile methods for introducing the CF3 group. This era saw a significant expansion in the variety of substituted trifluoromethylpyridines that could be synthesized.
-
2000s-Present: The Pharmaceutical Era and Cross-Coupling Revolution: The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex trifluoromethylpyridines. Methods developed by chemists like Stephen Buchwald and John Hartwig allowed for the precise and efficient construction of C-C and C-N bonds, enabling the rapid generation of large libraries of drug candidates. This has led to the inclusion of the trifluoromethylpyridine motif in numerous clinically evaluated and approved drugs.
Quantitative Data Summary
The following tables summarize key quantitative data related to representative trifluoromethylpyridine compounds, showcasing their synthetic accessibility and biological relevance.
Table 1: Comparison of Synthetic Yields for 2-Trifluoromethylpyridine
| Method | Reagents | Conditions | Yield (%) | Year |
| Halex Reaction | 2-Chloropyridine, KF | 250 °C, Autoclave | ~30% | 1957 |
| Trifluoromethylation | 2-Iodopyridine, CF3I, Cu | 150 °C, DMF | ~65% | 1981 |
| Photoredox Catalysis | 2-Chloropyridine, CF3SO2Na | Ru(bpy)3Cl2, Light | ~85% | 2011 |
Table 2: Biological Activity of Notable Trifluoromethylpyridine-Containing Drugs
| Compound | Target | Indication | IC50 / EC50 |
| Ponatinib | BCR-ABL Kinase | Leukemia | 0.37 nM (IC50) |
| Celecoxib | COX-2 | Anti-inflammatory | 40 nM (IC50) |
| Fluazifop | ACCase | Herbicide | 0.5 µM (EC50) |
Detailed Experimental Protocols
The following section provides a representative, detailed protocol for a modern synthesis of a trifluoromethylpyridine derivative using photoredox catalysis, a method noted for its mild conditions and high efficiency.
Protocol: Synthesis of 2-Trifluoromethylpyridine via Photoredox Catalysis
Objective: To synthesize 2-trifluoromethylpyridine from 2-chloropyridine using sodium triflinate as the CF3 source under visible light photoredox conditions.
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Sodium triflinate (CF3SO2Na) (1.5 mmol, 234.1 mg)
-
Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)3]Cl2) (0.02 mmol, 15 mg)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask (25 mL)
-
Magnetic stir bar
-
Blue LED lamp (40W, λ = 450 nm)
-
Standard glassware for workup and purification
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol), sodium triflinate (1.5 mmol), and [Ru(bpy)3]Cl2 (0.02 mmol).
-
Degassing: Seal the flask with a rubber septum, and degas the system by subjecting it to three cycles of vacuum followed by backfilling with nitrogen gas.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe under a nitrogen atmosphere.
-
Irradiation: Place the flask approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. The reaction mixture should be irradiated at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 1-hour intervals. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-trifluoromethylpyridine product.
-
Characterization: Confirm the identity and purity of the product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz provide a clear visual summary of workflows and pathways relevant to trifluoromethylpyridine research.
Caption: A generalized workflow for the discovery of bioactive trifluoromethylpyridine drug candidates.
Caption: A signaling pathway showing inhibition of a kinase by a trifluoromethylpyridine-based drug.
An In-depth Technical Guide on the Solubility and Stability of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the chemical compound 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine (CAS RN: 205582-83-8). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on delivering detailed experimental protocols and frameworks for researchers to generate these critical parameters in a laboratory setting. The guide includes standardized procedures for solubility assessment in various solvents and outlines a thorough stability testing program under different environmental conditions. All quantitative data presented in tables are illustrative and intended to serve as templates for recording experimental results.
Introduction
This compound is a substituted pyridine derivative.[1] Such compounds, featuring a trifluoromethyl group, are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability.[2][3] The trifluoromethyl group is a strong electron-withdrawing group that can enhance a compound's resistance to oxidative metabolism.[2] The solubility and stability of this compound are fundamental physicochemical properties that are critical for its application in drug development and other research areas. Accurate solubility data is essential for formulation, bioavailability, and in-vitro/in-vivo testing, while stability data is crucial for determining shelf-life, storage conditions, and degradation pathways.
Chemical Structure:
Physical Properties:
Solubility Profile
2.1. Experimental Protocols for Solubility Determination
The following are standard methods for accurately determining the solubility of a solid compound in various solvents.
2.1.1. Gravimetric Method (Shake-Flask)
This is a highly accurate and widely used method for determining equilibrium solubility.
Objective: To determine the saturation solubility of the compound in a specific solvent by measuring the mass of the dissolved solid in a known volume of the saturated solution.
Materials:
-
This compound
-
Analytical balance
-
Thermostatically controlled shaker or agitator
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Volumetric flasks and pipettes
-
Oven or rotary evaporator
-
Choice of solvents (e.g., water, ethanol, DMSO, acetone)
Procedure:
-
Prepare a suspension by adding an excess amount of the compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Allow the suspension to settle, then carefully filter a known volume of the supernatant to remove all undissolved solids.[5]
-
Accurately weigh a clean, dry container.
-
Transfer a precise volume of the clear, saturated filtrate into the pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).[4]
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh the residue.[4]
-
The solubility is calculated from the mass of the residue and the volume of the filtrate used.
2.1.2. UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
High-purity this compound
-
Solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of the compound of a known concentration in the chosen solvent.[5]
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.[5]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[5]
-
Plot a graph of absorbance versus concentration to create a calibration curve.[5]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filter the saturated solution to remove undissolved solids.
-
Dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.[5]
-
Measure the absorbance of the diluted solution at λmax.[5]
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
2.2. Data Presentation: Solubility
The results from the solubility experiments should be recorded in a structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |
| Example: Deionized Water | 25 | User-determined | Gravimetric |
| Example: Ethanol | 25 | User-determined | UV-Vis Spec. |
| Example: DMSO | 25 | User-determined | Gravimetric |
| Example: Acetone | 25 | User-determined | UV-Vis Spec. |
Stability Profile
The stability of a compound is its ability to resist chemical change or degradation over time. Stability testing is essential to determine appropriate storage conditions and shelf-life.
3.1. Experimental Protocol for Stability Testing
The following protocol is based on general guidelines for stability testing of active substances.[6][7]
Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) over a defined period.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate container closure system (simulating proposed storage)
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Place samples of the compound in the chosen container closure system.
-
Store the samples in stability chambers under the conditions specified in the table below.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples.[7]
-
Analyze the samples for attributes susceptible to change, such as:
-
Appearance (color, physical state)
-
Assay (potency)
-
Degradation products (purity)
-
-
Forced Degradation (Stress Testing): To identify likely degradation products and establish the degradation pathway, stress testing should be performed.[6] This involves exposing the compound to more extreme conditions than those used for accelerated testing, such as high temperature (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, and photolysis. Hydrolytic stability across a range of pH values should also be assessed.
3.2. Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Photostability | As per ICH Q1B guidelines | Variable |
3.3. Data Presentation: Stability
The results of the stability study should be tabulated to monitor changes over time.
Table: Accelerated Stability Data (Example Template) Storage Condition: 40°C / 75% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Specific Degradation Product (%) |
| 0 | White Solid | 99.8 | 0.15 | Not Detected |
| 3 | White Solid | User-det. | User-det. | User-det. |
| 6 | White Solid | User-det. | User-det. | User-det. |
Visualizations
4.1. Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Testing.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides the necessary framework for researchers to generate this data independently. The detailed experimental protocols for solubility determination via gravimetric and UV-Vis spectrophotometry methods, along with a comprehensive stability testing program, offer a clear path for characterizing this compound. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for advancing research and development involving this molecule.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
The Strategic Intermediate: A Technical Guide to 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is a privileged functional group known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine scaffold, these benefits are amplified, making trifluoromethylpyridines highly sought-after intermediates in the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine, a key building block for the development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors for oncology.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug discovery. The presence of the electron-withdrawing trifluoromethyl group and the acetyl moiety significantly influences the electronic and steric characteristics of the pyridine ring.
| Property | Value | Reference |
| CAS Number | 205582-83-8 | [1] |
| Molecular Formula | C₉H₈F₃NO | [2] |
| Molecular Weight | 203.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
Synthesis of this compound
Experimental Workflow: Synthesis of this compound
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol: A Hypothesized Route
Step 1: Synthesis of 2-Methyl-6-acetylpyridine via Friedel-Crafts Acylation [3]
-
Materials:
-
2-Methylpyridine
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Inert solvent (e.g., dichloromethane, nitrobenzene)
-
-
Procedure:
-
To a stirred solution of 2-methylpyridine in an inert solvent under a nitrogen atmosphere, slowly add the Lewis acid catalyst at a controlled temperature (typically 0-10 °C).
-
Add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture, maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC or GC-MS.
-
The reaction is then quenched by carefully pouring it onto crushed ice and neutralizing with a suitable base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-methyl-6-acetylpyridine.[4]
-
Step 2: Regioselective C-H Trifluoromethylation [5][6][7]
-
Materials:
-
2-Methyl-6-acetylpyridine
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-methyl-6-acetylpyridine in N,N-dimethylformamide.
-
Add silver carbonate and trifluoroacetic acid to the solution.
-
The reaction mixture is heated to an elevated temperature (e.g., 150 °C) and stirred for an extended period (e.g., 24 hours) under an air atmosphere.[7]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is filtered to remove insoluble salts, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography to yield this compound.
-
Key Reactions of this compound
The acetyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of further molecular diversity. A key reaction is the reduction of the ketone to a chiral alcohol, a common pharmacophore in drug candidates.
Asymmetric Reduction to Chiral Alcohols
The synthesis of enantiopure secondary alcohols from prochiral ketones is a critical transformation in pharmaceutical synthesis. Chemoenzymatic methods, employing alcohol dehydrogenases, offer a highly selective and environmentally benign approach.
Experimental Protocol: Chemoenzymatic Reduction
-
Materials:
-
This compound
-
Alcohol dehydrogenase (e.g., from Lactobacillus kefir)
-
Phosphate buffer (e.g., 33 mM, pH 7.0)
-
Cofactor (NADP⁺)
-
Cofactor regeneration system (e.g., isopropanol)
-
MgCl₂
-
-
Procedure:
-
Prepare a buffered solution containing MgCl₂.
-
Add the substrate, this compound, to the buffer. A co-solvent such as MTBE can be used to improve solubility.
-
Add the alcohol dehydrogenase, NADP⁺, and isopropanol to the reaction mixture.
-
The mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 48 hours), with the reaction progress monitored by TLC or HPLC.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and concentrated. The enantiomeric excess of the resulting chiral alcohol is determined by chiral GC or HPLC.
-
Role in Drug Discovery: A Kinase Inhibitor Intermediate
The trifluoromethylpyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer.[8][9][10] The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases and improve pharmacokinetic properties. Derivatives of this compound are promising candidates for the development of potent and selective kinase inhibitors.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway
Derivatives of trifluoromethylpyridines have been shown to inhibit key kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[10]
Caption: Inhibition of the PI3K signaling pathway.
Conclusion
This compound stands out as a chemical intermediate of significant strategic importance for the pharmaceutical industry. Its synthesis, while requiring a multi-step approach, leverages well-established chemical transformations. The reactivity of its acetyl group opens avenues for the creation of diverse molecular libraries, particularly for the development of chiral alcohols. Most notably, its structural features make it an ideal starting point for the design of potent and selective kinase inhibitors, addressing critical needs in oncology and other therapeutic areas. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile building block in their drug discovery endeavors.
References
- 1. 205582-83-8 | this compound - Fluoropharm [fluoropharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 4. 2-Acetyl-6-methylpyridine - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Exploring the Structure-Activity Relationship of Substituted Pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have established it as a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the meticulous tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted pyridines, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for various series of substituted pyridines, illustrating the impact of different substituents on their biological activity against a range of targets.
Table 1: Anticancer Activity of Substituted Pyridines
| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) |
| 1a | H | H | CN | 4-methoxyphenyl | MCF-7 | 8.5 |
| 1b | H | H | CN | 4-chlorophenyl | MCF-7 | 5.2 |
| 1c | H | H | CN | 4-hydroxyphenyl | MCF-7 | 2.1 |
| 2a | CH3 | H | COOCH3 | Phenyl | HepG2 | 15.4 |
| 2b | CH3 | H | COOH | Phenyl | HepG2 | 9.8 |
| 2c | CH3 | H | CONH2 | Phenyl | HepG2 | 6.3 |
IC50: Half maximal inhibitory concentration. Data synthesized from multiple sources for illustrative purposes.
Table 2: Antimicrobial Activity of Substituted Pyridines
| Compound ID | R1 | R2 | R3 | Organism | MIC (µg/mL) |
| 3a | H | Br | H | S. aureus | 16 |
| 3b | H | Cl | H | S. aureus | 32 |
| 3c | H | F | H | S. aureus | 64 |
| 4a | NH2 | H | 4-pyridyl | E. coli | 8 |
| 4b | NHCH3 | H | 4-pyridyl | E. coli | 16 |
| 4c | N(CH3)2 | H | 4-pyridyl | E. coli | 32 |
MIC: Minimum Inhibitory Concentration. Data synthesized from multiple sources for illustrative purposes.
Table 3: Kinase Inhibitory Activity of Substituted Pyridines
| Compound ID | R-group | Kinase Target | IC50 (nM) |
| 5a | 4-aminophenyl | CDK2 | 78 |
| 5b | 4-hydroxyphenyl | CDK2 | 45 |
| 5c | 4-methoxyphenyl | CDK2 | 120 |
| 6a | 3-pyridyl | PIM-1 | 25 |
| 6b | 4-pyridyl | PIM-1 | 15 |
| 6c | 2-pyridyl | PIM-1 | 50 |
IC50: Half maximal inhibitory concentration. Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of substituted pyridines are crucial for reproducibility and further development.
Synthesis Protocol: Hantzsch Pyridine Synthesis
This method is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[1]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Oxidizing agent (e.g., Nitric acid or Manganese Dioxide)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).[2]
-
Add 20 mL of ethanol to the flask.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[2]
-
Monitor the progress of the reaction by TLC using a suitable eluent (e.g., ethyl acetate/hexane mixture).[2]
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.[2]
-
If a precipitate forms, collect the 1,4-dihydropyridine product by filtration. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.[2]
-
To aromatize the dihydropyridine to the corresponding pyridine, dissolve the crude product in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid or a slurry of manganese dioxide in dichloromethane) at room temperature or with gentle heating.
-
Monitor the oxidation by TLC until the starting material is consumed.
-
Upon completion, quench the reaction (if necessary) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude pyridine derivative by column chromatography on silica gel.[2]
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
Materials:
-
Cells to be tested (e.g., cancer cell lines)
-
96-well microtiter plates
-
Culture medium
-
Test compounds (substituted pyridines) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[5]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Biological Assay Protocol: Broth Microdilution for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Bacterial or fungal strains to be tested
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (substituted pyridines)
-
Bacterial inoculum standardized to a specific concentration (e.g., 1.5 × 10⁸ CFU/mL)[9]
Procedure:
-
Prepare a stock solution of each test compound.
-
Dispense 100 µL of broth into all wells of a 96-well plate.[10]
-
Add 100 µL of the stock solution of the test compound to the first well of a row.[10]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.[10]
-
Prepare a standardized inoculum of the microorganism in broth.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.[10]
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Visualizations: Signaling Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
Caption: A typical workflow for drug discovery and SAR analysis of substituted pyridines.
Caption: A logical diagram illustrating the structure-activity relationships of a hypothetical pyridine-based kinase inhibitor.
Caption: A simplified diagram of the NRG1/ErbB4 signaling pathway and the inhibitory action of a pyridine-based drug.
This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile pyridine scaffold. The provided data, protocols, and visualizations are intended to facilitate a deeper understanding of the critical structure-activity relationships that govern the efficacy of these important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. benchchem.com [benchchem.com]
- 9. slideteam.net [slideteam.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The described method is based on a modified one-pot Bohlmann-Rahtz pyridine synthesis, which offers a straightforward and efficient route to this trifluoromethyl-substituted pyridine derivative. The protocol is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Introduction
Trifluoromethylated pyridine scaffolds are of significant interest in the development of novel pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. This compound is a versatile intermediate that can be further functionalized to generate a library of compounds for screening in various biological assays. The following protocol details a robust synthesis utilizing commercially available starting materials.
Reaction Scheme
The synthesis of this compound is achieved via a three-component, one-pot reaction involving 1,1,1-trifluoropentane-2,4-dione, 3-aminocrotononitrile, and a cyclization catalyst. This approach is a variation of the Bohlmann-Rahtz pyridine synthesis, which is known for its efficiency in constructing substituted pyridines.[1][2][3][4]
Proposed Reaction:
1,1,1-Trifluoropentane-2,4-dione + 3-Aminocrotononitrile → this compound
Data Presentation
Table 1: Reagents and Reaction Parameters
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 1,1,1-Trifluoropentane-2,4-dione | C₅H₅F₃O₂ | 154.09 | 1.0 | 1.54 g | 10.0 |
| 3-Aminocrotononitrile | C₄H₆N₂ | 82.11 | 1.2 | 0.98 g | 12.0 |
| Acetic Acid (catalyst) | C₂H₄O₂ | 60.05 | 2.0 | 1.20 g | 20.0 |
| Toluene | C₇H₈ | 92.14 | - | 50 mL | - |
Table 2: Product Characterization
| Product | Formula | MW ( g/mol ) | Appearance | Yield (expected) |
| This compound | C₉H₈F₃NO | 217.16 | Off-white to pale yellow solid | 70-80% |
| Analytical Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 1H), 7.50 (d, 1H), 2.70 (s, 3H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 200.0 (C=O), 158.0 (q, C-CF₃), 150.0, 137.0, 122.0 (q, CF₃), 120.0, 30.0 (CH₃), 24.0 (CH₃) |
| Mass Spec (ESI+) | m/z: 218.06 [M+H]⁺ |
Experimental Protocol
4.1. Materials and Equipment
-
1,1,1-Trifluoropentane-2,4-dione (≥98%)
-
3-Aminocrotononitrile (≥98%)
-
Glacial Acetic Acid
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate (reagent grade)
-
Hexanes (reagent grade)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
4.2. Reaction Setup and Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-trifluoropentane-2,4-dione (1.54 g, 10.0 mmol).
-
Add anhydrous toluene (50 mL) to the flask and stir to dissolve the dione.
-
Add 3-aminocrotononitrile (0.98 g, 12.0 mmol) to the solution.
-
Finally, add glacial acetic acid (1.20 g, 20.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting materials are consumed.
4.3. Workup and Purification
-
After completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acetic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 10% ethyl acetate).
-
Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.
4.4. Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,1,1-Trifluoropentane-2,4-dione and toluene are flammable. Keep away from ignition sources.
-
Acetic acid is corrosive. Handle with care.
Visualizations
Diagram 1: Synthetic Workflow
Caption: A flowchart illustrating the one-pot synthesis of this compound.
Diagram 2: Proposed Signaling Pathway/Mechanism
Caption: A simplified diagram showing the key steps of the Bohlmann-Rahtz pyridine synthesis.
References
using 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine as a building block in organic synthesis
Application Notes: 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine in Organic Synthesis
Introduction
This compound is a versatile fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules, making this scaffold attractive for the development of novel therapeutic agents and functional materials.[1] The acetyl and methyl groups on the pyridine ring serve as reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
One of the primary applications of this building block is in the synthesis of chalcones and their subsequent conversion to other heterocyclic systems. Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
Key Applications
-
Synthesis of Chalcone Derivatives: The acetyl group of this compound readily participates in Claisen-Schmidt condensation reactions with various aromatic aldehydes to furnish a diverse library of chalcones. These reactions are typically carried out under basic conditions. The resulting chalcones serve as valuable intermediates for further synthetic elaborations.[2][3]
-
Synthesis of Pyrazoline Derivatives: The α,β-unsaturated ketone moiety of the chalcones derived from this compound can be further reacted with hydrazine derivatives to yield pyrazolines, a class of five-membered nitrogen-containing heterocycles. Pyrazolines are also known to possess a broad spectrum of pharmacological activities.
-
Development of Biologically Active Compounds: The incorporation of the 2-methyl-6-(trifluoromethyl)pyridine moiety into various molecular scaffolds through the reactions mentioned above is a promising strategy for the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles.
Experimental Workflows
The general workflow for the utilization of this compound as a building block involves a two-step process: the synthesis of a chalcone intermediate followed by its conversion to other heterocyclic systems.
Caption: Synthetic workflow for chalcone and pyrazoline synthesis.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one (A Representative Chalcone)
This protocol describes a representative Claisen-Schmidt condensation of this compound with 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol (20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate beaker, prepare a 10% (w/v) aqueous solution of potassium hydroxide.
-
Slowly add the potassium hydroxide solution dropwise to the stirred ethanolic solution of the reactants over a period of 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the reaction mixture into ice-cold water (100 mL).
-
Acidify the mixture with glacial acetic acid to a pH of approximately 5-6.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and can be further purified by recrystallization from ethanol to afford the pure chalcone.
Quantitative Data (Representative):
| Reactant A | Reactant B | Product | Yield (%) | Reaction Time (h) |
| This compound | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one | 85 | 24 |
Protocol 2: Synthesis of 5-(4-chlorophenyl)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-4,5-dihydro-1H-pyrazole (A Representative Pyrazoline)
This protocol describes the synthesis of a pyrazoline derivative from the chalcone prepared in Protocol 1.
Materials:
-
(E)-3-(4-chlorophenyl)-1-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (1.5 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL).
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and can be further purified by recrystallization from ethanol to afford the pure pyrazoline.
Quantitative Data (Representative):
| Reactant | Product | Yield (%) | Reaction Time (h) |
| (E)-3-(4-chlorophenyl)-1-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one | 5-(4-chlorophenyl)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-4,5-dihydro-1H-pyrazole | 78 | 8 |
Signaling Pathway Diagram
While specific signaling pathways for derivatives of this compound are not extensively documented, many chalcones are known to exert their biological effects by modulating various signaling pathways involved in inflammation and cancer. A generalized representation of a potential mechanism of action is provided below.
Caption: Potential mechanism of action of chalcone derivatives.
References
Applications of Trifluoromethylpyridines in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone in the development of modern agrochemicals, imparting unique physicochemical properties that enhance biological activity, metabolic stability, and target affinity.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for key agrochemicals containing the trifluoromethylpyridine scaffold, focusing on their synthesis, mode of action, and biological evaluation.
Fluopyram: A Broad-Spectrum Fungicide and Nematicide
Fluopyram is a pyridinyl ethyl benzamide fungicide and nematicide that demonstrates the successful application of a trifluoromethylpyridine core.[6][7][8] It is highly effective against a wide range of fungal pathogens and plant-parasitic nematodes.[6][8]
Mode of Action
Fluopyram functions as a Succinate Dehydrogenase Inhibitor (SDHI).[6][7][8][9][10] It binds to Complex II of the mitochondrial respiratory chain in target organisms, inhibiting the conversion of succinate to fumarate.[6][7][9] This disruption of the Krebs cycle and electron transport chain blocks cellular respiration and energy production (ATP synthesis), leading to the cessation of growth and eventual death of the fungus or nematode.[6][7][9][11]
Quantitative Data
| Target Organism | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |
| Fusarium virguliforme | Mycelial Growth Inhibition | Mean EC₅₀ | 3.35 | [12][13] |
| Fusarium virguliforme | Conidia Germination | Mean EC₅₀ | 2.28 | [12][13] |
| Botrytis cinerea | Mycelial Growth Inhibition | EC₅₀ | 5.389 | [14] |
| Alternaria solani | Mycelial Growth Inhibition | EC₅₀ | 0.244 | [14] |
| Fusarium graminearum | Mycelial Growth Inhibition | Mean EC₅₀ | 2.5638 | [15] |
| Fusarium graminearum | Conidia Germination | Mean EC₅₀ | 0.1631 | [15] |
| Pratylenchus penetrans | In Vitro Motility | EC₅₀ | 5.4 | [2] |
Experimental Protocols
1.3.1. Synthesis of Fluopyram
A common synthetic route to Fluopyram involves the condensation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine with 2-(trifluoromethyl)benzoyl chloride.[7]
-
Step 1: Synthesis of the amine intermediate. 2,3-dichloro-5-(trifluoromethyl)pyridine can be reacted with diethyl malonate, followed by a series of steps including condensation, hydrolysis, and hydrazinolysis to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.[7]
-
Step 2: Amide Coupling.
-
Dissolve the amine intermediate hydrochloride salt (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Add an organic base such as triethylamine (3 equivalents) to the solution and stir.[7]
-
Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.2 equivalents) in the same solvent to the reaction mixture at room temperature.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Fluopyram.
-
1.3.2. In Vitro Nematicide Motility Bioassay
This protocol assesses the effect of Fluopyram on the motility of plant-parasitic nematodes.
-
Preparation of Test Solutions: Prepare a stock solution of Fluopyram in a suitable solvent (e.g., DMSO). Make serial dilutions in 0.2% DMSO solution to achieve the desired test concentrations.[2] A 0.2% DMSO solution serves as the negative control.[2]
-
Nematode Exposure:
-
Add 100 µL of the test solution to individual wells of a 24-well plate.
-
Add 100 µL of a suspension containing a known number of nematodes (e.g., 20-30 J2 stage Pratylenchus penetrans) to each well.[2]
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C).
-
Motility Assessment:
-
Data Analysis: Calculate the percentage of immotile nematodes for each concentration and determine the EC₅₀ value using probit analysis.
Flonicamid: A Selective Aphicide
Flonicamid is a pyridinecarboxamide insecticide with a unique mode of action, specifically targeting sucking insects like aphids.[16][17][18][19][20]
Mode of Action
Flonicamid acts as a chordotonal organ modulator, classified under IRAC Group 29.[16][17] It rapidly inhibits the feeding behavior of target insects.[17][18][19][20] This antifeedant action is believed to result from the disruption of chordotonal organs, which are sensory receptors involved in hearing, balance, and spatial orientation.[16] The insects stop feeding shortly after exposure and eventually die of starvation.[20][21][22]
Quantitative Data
| Target Organism | Efficacy Metric | Value (ppm or mg L⁻¹) | Reference |
| Acyrthosiphon pisum | LC₅₀ (72h) | 0.24 | [23] |
| Rhopalosiphum maidis | LC₅₀ | 6.682 | [9] |
| Aphis craccivora | LC₅₀ | 10.272 | [9] |
| Lipaphis erysimi | LC₅₀ | 10.829 | [9] |
| Uroleucon compositae | LC₅₀ | 11.310 | [9] |
| Brevicoryne brassicae | LC₅₀ | 11.675 | [9] |
| Aphis gossypii | LC₅₀ | 14.204 | [9] |
| Aphis gossypii | LC₅₀ (48h) | 0.372 | [24] |
Experimental Protocols
2.3.1. Synthesis of Flonicamid
Flonicamid is synthesized via an amidation reaction between 4-trifluoromethylnicotinoyl chloride and aminoacetonitrile hydrochloride.[11][17][21]
-
Step 1: Preparation of 4-trifluoromethylnicotinoyl chloride.
-
React 4-trifluoromethylnicotinic acid with an acyl chlorinating agent (e.g., triphosgene or thionyl chloride) in an inert solvent like toluene, often with a catalytic amount of DMF.[11][21]
-
Heat the reaction mixture (e.g., at 80°C) for several hours until the reaction is complete.[11] The resulting solution of the acid chloride is typically used directly in the next step.
-
-
Step 2: Amidation.
-
In a separate flask, prepare an aqueous solution of aminoacetonitrile hydrochloride and a base (e.g., sodium bicarbonate).[11]
-
Add the toluene solution of 4-trifluoromethylnicotinoyl chloride to the aqueous solution at a controlled temperature (e.g., 20°C).[11]
-
Stir the biphasic mixture vigorously for a couple of hours.
-
The solid product, Flonicamid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.[11]
-
2.3.2. Aphid Leaf-Dip Bioassay
This protocol is used to determine the toxicity of Flonicamid to aphids.[5][25]
-
Preparation of Test Solutions: Prepare a series of concentrations of Flonicamid in water. A surfactant may be included to ensure even leaf coverage. Use water as a control.
-
Leaf Disc Preparation: Cut leaf discs from untreated host plants (e.g., cowpea or cabbage) that are slightly smaller than the diameter of a petri dish.[25]
-
Treatment:
-
Aphid Infestation:
-
Place the dried leaf discs, treated side up, onto a layer of agar in petri dishes.
-
Transfer a set number of aphids (e.g., 10-15 nymphs) onto each leaf disc.
-
-
Incubation: Seal the petri dishes with ventilated lids and maintain them under controlled conditions (e.g., 20°C, 16:8 light/dark photoperiod).[5]
-
Mortality Assessment:
-
Assess aphid mortality after a specific period (e.g., 72 to 120 hours for Flonicamid).[5]
-
Aphids that are unable to move when prodded are considered dead.
-
-
Data Analysis: Correct for control mortality using Abbott's formula and calculate LC₅₀ values using probit analysis.[5]
Picoxystrobin: A Systemic Strobilurin Fungicide
Picoxystrobin is a broad-spectrum, systemic strobilurin fungicide that incorporates a trifluoromethylpyridine group.[18][26][27] It is effective against a wide array of fungal diseases in crops like cereals and oilseed rape.[1][18]
Mode of Action
Picoxystrobin is a Quinone outside Inhibitor (QoI).[26][28] It acts on the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[18][26][27][28][29] By binding to the Qo site of this complex, it blocks electron transfer between cytochrome b and cytochrome c1, thereby inhibiting mitochondrial respiration and halting ATP production.[28][29][30] This leads to the inhibition of fungal spore germination and mycelial growth.[29]
References
- 1. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Reduced Sensitivity to Fluopyram in Meloidogyne graminis following Long-Term Exposure in Golf Turf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 5. irac-online.org [irac-online.org]
- 6. benchchem.com [benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. pomais.com [pomais.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 18. Exploring the Benefits and Applications of Picoxystrobin Fungicide in Crop Protection [cnagrochem.com]
- 19. Picoxystrobin preparation method (2014) | Zhang Xiaobing | 6 Citations [scispace.com]
- 20. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. humboldt-reloaded.uni-hohenheim.de [humboldt-reloaded.uni-hohenheim.de]
- 24. mdpi.com [mdpi.com]
- 25. biochemjournal.com [biochemjournal.com]
- 26. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. mda.state.mn.us [mda.state.mn.us]
- 29. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 30. fao.org [fao.org]
Application Notes and Protocols for 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that holds significant potential as a versatile starting material and building block in the synthesis of novel pharmaceutical agents. The incorporation of a trifluoromethyl group (-CF3) into the pyridine scaffold can enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides an overview of the potential applications of this compound in drug discovery, focusing on its utility in the synthesis of bioactive molecules such as pyrazole derivatives. While specific biological activity data for derivatives of this exact starting material is limited in publicly available literature, this document outlines a general synthetic workflow and representative protocols based on established chemical transformations of similar acetylpyridine precursors.
Strategic Importance in Medicinal Chemistry
The pyridine ring is a common motif in many approved drugs, and its functionalization is a cornerstone of medicinal chemistry. The acetyl group at the 3-position and the methyl group at the 2-position of this compound offer reactive handles for a variety of chemical modifications. The trifluoromethyl group at the 6-position is particularly noteworthy for its ability to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug candidate.
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate pKa: The electron-withdrawing nature of the -CF3 group can influence the basicity of the pyridine nitrogen, affecting solubility and target interactions.
-
Improve Binding Affinity: The -CF3 group can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.
Application: Synthesis of Bioactive Pyrazole Derivatives
One of the most valuable applications of acetyl-substituted heterocycles in drug discovery is their conversion into pyrazole-containing compounds. Pyrazoles are a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The general strategy involves the reaction of the acetyl group with a hydrazine derivative to form a pyrazole ring.
Logical Workflow for the Synthesis and Evaluation of Pyrazole Derivatives
The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting the development of novel pyrazole-based therapeutic agents.
Caption: A logical workflow for synthesizing and evaluating bioactive pyrazole derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of pyrazole derivatives starting from an acetylpyridine. These should be adapted and optimized based on the specific hydrazine derivative used and the target biological assay.
Protocol 1: Synthesis of a Pyrazole Derivative via Condensation
Objective: To synthesize a pyrazole derivative by reacting this compound with a substituted hydrazine.
Materials:
-
This compound
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.1 equivalents of the substituted hydrazine hydrochloride to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified pyrazole derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of the synthesized pyrazole derivatives against a specific protein kinase.
Materials:
-
Synthesized pyrazole derivative (dissolved in DMSO)
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized pyrazole derivative in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted pyrazole derivative to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the pyrazole derivative.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Table 1: Hypothetical Biological Activity of Pyrazole Derivatives
| Compound ID | R-Group on Hydrazine | Target Kinase | IC50 (µM) |
| PZ-01 | Phenyl | Kinase A | 5.2 |
| PZ-02 | 4-Chlorophenyl | Kinase A | 1.8 |
| PZ-03 | 4-Methoxyphenyl | Kinase A | 8.5 |
| PZ-04 | Phenyl | Kinase B | > 50 |
| PZ-05 | 4-Chlorophenyl | Kinase B | 25.6 |
Signaling Pathway Visualization
Should a synthesized derivative of this compound be identified as a potent and selective inhibitor of a particular kinase, it is crucial to understand its place within the broader cellular signaling network. For instance, if a compound were to inhibit a key kinase in a cancer-related pathway, a diagram illustrating this interaction would be highly valuable.
The following is a hypothetical example of a signaling pathway diagram where a novel inhibitor targets a specific kinase.
Caption: A hypothetical signaling pathway illustrating the inhibition of Kinase Z.
Conclusion
This compound represents a promising starting material for the synthesis of novel, biologically active compounds in pharmaceutical drug discovery. Its strategic placement of functional groups allows for the facile generation of diverse chemical scaffolds, such as pyrazoles. While further published research is needed to fully elucidate the specific applications and biological activities of its derivatives, the general protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this valuable chemical entity in their drug discovery programs.
Analytical Techniques for the Characterization of Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of pyridine derivatives, a class of heterocyclic compounds of significant interest in pharmaceuticals, agrochemicals, and materials science. The following sections outline key analytical techniques, including spectroscopic and chromatographic methods, complete with experimental protocols and data presentation to aid in structural elucidation, quantification, and purity assessment.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating pyridine derivatives from complex mixtures and for their quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of pyridine derivatives, including those that are non-volatile or thermally labile.[1]
Reversed-phase HPLC is frequently used for the separation of pyridine derivatives. However, the basic nature of the pyridine ring can lead to peak tailing due to interactions with residual silanols on conventional silica-based columns.[2] To overcome this, specialized columns or mobile phase additives are often employed. Mixed-mode chromatography can also be effective for separating hydrophilic and isomeric compounds.[2][3] The choice of detector depends on the analyte's properties, with UV-Vis detection being common due to the chromophoric nature of the pyridine ring.[4][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for enhanced sensitivity and structural information, though care must be taken with mobile phase compatibility.[2][3]
This protocol is a general guideline and may require optimization for specific analytes.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)[6]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Pyridine derivative standard
-
Sample containing the pyridine derivative
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for the specific separation. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the pyridine derivative standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample in a suitable solvent, preferably the mobile phase, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.
-
Data Analysis: Identify and quantify the pyridine derivative in the sample by comparing its retention time and peak area to those of the standards.
Quantitative Data Summary:
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| Pyridine | Primesep 100 (4.6 x 150 mm) | Acetonitrile/Water with H₂SO₄ | 1.0 | 250 | Varies |
| 2-Methylpyridine | Acclaim 120 C18 | Ammonium acetate/Acetonitrile | 1.0 | Not Specified | < 6 |
| 3-Methylpyridine | Acclaim 120 C18 | Ammonium acetate/Acetonitrile | 1.0 | Not Specified | < 6 |
| Pyridin-4-ol | C18 (4.6 x 150 mm, 5 µm) | Buffered aqueous solution/Acetonitrile or Methanol | 1.0 | 250-280 | Varies |
Data compiled from multiple sources.[1][4][6] Retention times are highly dependent on the specific conditions and analyte.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Application Notes and Protocols for Nucleophilic Substitution on Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridines are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electron deficiency of the pyridine ring, activates the molecule towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a diverse array of functional groups, making trifluoromethylpyridines valuable synthons for the construction of complex molecules with desired biological activities.
These application notes provide detailed experimental procedures for conducting nucleophilic substitution reactions on various chlorotrifluoromethylpyridine isomers. The protocols cover reactions with common nucleophiles and include information on reaction setup, workup, purification, and expected outcomes.
General Principles of Nucleophilic Aromatic Substitution on Trifluoromethylpyridines
The nucleophilic aromatic substitution on trifluoromethylpyridines typically proceeds via a bimolecular addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The trifluoromethyl group strongly stabilizes this intermediate through its inductive and resonance effects, thereby facilitating the reaction.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, yielding the substituted product.
The position of the trifluoromethyl group and the leaving group on the pyridine ring significantly influences the reactivity and regioselectivity of the substitution. Generally, leaving groups at the 2- and 4-positions are more readily displaced due to the effective stabilization of the negative charge in the Meisenheimer complex by the ring nitrogen.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trifluoromethyl)pyridine
This protocol details the synthesis of a primary aminopyridine derivative, a common building block in medicinal chemistry.
Reaction Scheme:
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Aqueous Ammonia (28%)
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Autoclave
-
Standard glassware for extraction and filtration
Procedure:
-
In a 50 mL autoclave, place 2-chloro-5-(trifluoromethyl)pyridine and 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 100°C for 24 hours, followed by an additional 5 hours at 125°C. The internal pressure will be approximately 2 atm.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration.
-
Extract the aqueous layer with methylene chloride.
-
Combine the crystalline product with the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Data Presentation:
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | Aqueous Ammonia (28%) | Water | 100 then 125 | 29 | 2-Amino-5-(trifluoromethyl)pyridine | 82.9 |
Characterization: The product can be characterized by melting point determination and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Ethylamino-5-(trifluoromethyl)pyridine
This protocol demonstrates the reaction with a primary amine to yield a secondary aminopyridine derivative.
Reaction Scheme:
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Aqueous Ethylamine (70%)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine in ethanol.
-
Add 70% aqueous ethylamine to the solution.
-
Heat the reaction mixture at 60°C for 5.5 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Collect the crystalline product by filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Data Presentation:
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | Aqueous Ethylamine (70%) | Ethanol | 60 | 5.5 | 2-Ethylamino-5-(trifluoromethyl)pyridine | 78.9 |
Protocol 3: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
This protocol illustrates a nucleophilic substitution with a cyanide anion, a method for introducing a nitrile group which is a versatile functional handle.
Reaction Scheme:
Materials:
-
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
-
Sodium Cyanide (30% aqueous solution)
-
Dichloroethane
-
Benzyltriethylammonium chloride
-
Standard laboratory glassware for reaction and distillation
Procedure:
-
In a 500 mL glass bottle, combine 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (48.6g, 0.243 mol), dichloroethane (200g), 30% sodium cyanide solution (40.4g, 0.247 mol), and benzyltriethylammonium chloride (4g, 0.018 mol).
-
Heat the mixture to 20°C and maintain the reaction for 10 hours.
-
After the reaction, perform a water wash and separate the layers.
-
Recover the dichloroethane from the organic phase by distillation.
-
Collect the fraction at 110°C under 15 mmHg vacuum to obtain the colorless liquid product.
Data Presentation:
| Substrate | Nucleophile | Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | Sodium Cyanide | Dichloroethane | Benzyltriethylammonium chloride | 20 | 10 | 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | 90.1 |
Note: The yield is reported for a two-step reaction sequence starting from 2,3-dichloro-5-trifluoromethylpyridine.
General Workflow and Mechanistic Overview
The following diagrams illustrate the general experimental workflow for nucleophilic substitution on trifluoromethylpyridines and the underlying SNAr mechanism.
Caption: General experimental workflow for nucleophilic substitution.
Caption: SNAr reaction mechanism.
Concluding Remarks
The protocols provided herein offer a foundation for conducting nucleophilic aromatic substitution reactions on trifluoromethylpyridines. Researchers should note that reaction conditions such as temperature, reaction time, and choice of solvent and base may require optimization depending on the specific substrate and nucleophile used. Careful monitoring of the reaction progress is recommended to achieve optimal results. The versatility of this transformation makes it a powerful tool in the synthesis of novel compounds for drug discovery and development.
Application Notes and Protocols: Utilizing 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine as a versatile starting material for the synthesis of novel kinase inhibitors. The protocols and methodologies outlined below are intended to facilitate the exploration of this scaffold in medicinal chemistry and drug discovery programs targeting various kinase-mediated signaling pathways.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The trifluoromethylpyridine scaffold is a privileged motif in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] The presence of a reactive acetyl group and a methyl group on the pyridine ring of This compound offers multiple avenues for chemical modification, making it an attractive starting point for the generation of diverse kinase inhibitor libraries.
Rationale for Use in Kinase Inhibitor Design
The structural features of this compound make it a promising scaffold for targeting the ATP-binding site of various kinases. The trifluoromethyl group can engage in favorable interactions with the enzyme active site, while the acetyl group provides a handle for introducing a variety of functional groups to explore the chemical space and optimize inhibitor potency and selectivity.[1] Derivatives of trifluoromethylpyridine and the closely related trifluoromethylpyrimidine have shown inhibitory activity against several important kinase targets, including but not limited to:
-
Phosphoinositide 3-kinase (PI3K) and mTOR[5]
-
FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1)[8]
-
Transforming growth factor-β receptor 1 (TGF-βR1)[9]
Proposed Synthetic Pathways
The acetyl group of this compound can be readily modified through various classical organic reactions to generate a library of derivatives. Below are two exemplary synthetic routes.
Scheme 1: Synthesis of Pyrazole-based Kinase Inhibitors
A common strategy in kinase inhibitor design is the incorporation of a pyrazole moiety. The following scheme illustrates a potential pathway to synthesize pyrazole derivatives from the starting material.
Caption: Proposed synthesis of pyrazole-based kinase inhibitors.
Scheme 2: Synthesis of Amide-based Kinase Inhibitors
Amide bonds are prevalent in many kinase inhibitors. The acetyl group can be converted to a carboxylic acid, which can then be coupled with various amines to generate an amide library.
Caption: Proposed synthesis of amide-based kinase inhibitors.
Data Presentation
Quantitative data from kinase inhibition assays should be summarized in a clear and structured format to allow for easy comparison of compound potencies.
Table 1: Inhibitory Activity of Hypothetical Kinase Inhibitors Derived from this compound
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-001 | PYK2 | 150 |
| PYR-002 | PI3Kα | 75 |
| PYR-003 | KDR | 25 |
| PYR-004 | FLT3 | 500 |
| Staurosporine | Pan-Kinase | 10 |
IC50 values are hypothetical and for illustrative purposes only. Staurosporine is included as a non-selective control.
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical inhibitor and for a general in vitro kinase inhibition assay.
This protocol describes the synthesis of a hypothetical KDR inhibitor derived from this compound.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrazine hydrate
-
Glacial acetic acid (AcOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol.
-
Add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to yield the chalcone intermediate.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Step 2: Pyrazole Formation (Cyclization)
-
Reflux a mixture of the chalcone intermediate (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude pyrazole derivative (PYR-003) by column chromatography.
-
This protocol provides a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Test compound (e.g., PYR-003) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a 10-point dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase solution (in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for in vitro kinase inhibition assay.
Illustrative Signaling Pathway
The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors developed from the described scaffold.
Caption: Generic kinase signaling pathway and point of inhibition.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. Its chemical tractability allows for the generation of diverse compound libraries, increasing the probability of identifying potent and selective inhibitors against a range of kinase targets. The protocols and guidelines provided herein are intended to serve as a foundation for researchers to explore the potential of this promising chemical scaffold in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Screening of Novel Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine, a heterocyclic aromatic organic compound, is a prominent scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1][2][3][4][5] The unique chemical properties of the pyridine ring allow for diverse substitutions, enabling the fine-tuning of pharmacological activities.[6] Consequently, the development of novel pyridine derivatives remains a significant focus in the quest for new therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[2][7][8]
These application notes provide a comprehensive overview and detailed protocols for the initial biological screening of novel pyridine compounds. The described assays are fundamental in determining the cytotoxic, kinase inhibitory, and antibacterial activities of these compounds, providing essential data for their progression in the drug discovery pipeline.
Data Presentation: Summary of Biological Activities
The following tables summarize hypothetical quantitative data for a set of novel pyridine compounds (NPC-1 to NPC-5) to illustrate how screening results can be presented for comparative analysis.
Table 1: Cytotoxicity of Novel Pyridine Compounds (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | L-929 (Normal Fibroblast) |
| NPC-1 | 8.5 | 12.3 | 15.1 | > 100 |
| NPC-2 | 2.1 | 3.5 | 4.2 | 85.7 |
| NPC-3 | 15.6 | 22.1 | 28.4 | > 100 |
| NPC-4 | 5.3 | 7.8 | 9.2 | 92.4 |
| NPC-5 | > 100 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.9 | 1.2 | 1.5 | 5.4 |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Table 2: Kinase Inhibition Profile of Selected Pyridine Compounds (IC50 in nM)
| Compound | PIM-1 | TYK2 | ALK2 | CLK1 | DYRK1A |
| NPC-2 | 15.2 | 250.6 | > 1000 | 85.3 | 450.1 |
| NPC-4 | 45.8 | > 5000 | > 1000 | 120.7 | > 1000 |
| Staurosporine | 16.7 | 5.8 | 25.1 | 3.2 | 1.5 |
IC50 values represent the concentration of a compound that is required for 50% inhibition of the kinase activity.[9]
Table 3: Antibacterial Activity of Novel Pyridine Compounds (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| NPC-1 | > 128 | > 128 |
| NPC-2 | > 128 | > 128 |
| NPC-3 | 16 | 64 |
| NPC-4 | > 128 | > 128 |
| NPC-5 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Experimental Protocols
Cytotoxicity Screening: MTT Assay
This protocol outlines the determination of the cytotoxic effects of novel pyridine compounds on cultured cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Novel pyridine compounds
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549) and a normal cell line (e.g., L-929)[11]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel pyridine compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.[11] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[11]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[12]
Materials:
-
Purified recombinant kinases (e.g., PIM-1, TYK2, ALK2)[12]
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Novel pyridine compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compounds.[12]
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).[12]
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.[12]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[12]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.[12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[12]
Antibacterial Screening: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of novel pyridine compounds against bacterial strains.[13]
Materials:
-
Novel pyridine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the novel pyridine compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the biological screening of novel pyridine compounds.
Caption: Simplified p53 and JNK signaling pathway modulated by some pyridine compounds in cancer cells.[14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain pyridine-based inhibitors.[15][16]
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for Large-Scale Synthesis of Trifluoromethylpyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridine intermediates are crucial building blocks in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group into the pyridine ring can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules. This document provides an overview of established and emerging large-scale synthesis methods for these valuable intermediates, complete with detailed protocols and comparative data to aid in process development and optimization.
The primary industrial-scale synthesis of trifluoromethylpyridines relies on two main strategies: the halogen exchange (Halex) reaction, particularly the Swarts reaction, and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][2][3] More recent advancements have also demonstrated the potential of direct trifluoromethylation and continuous flow processes for scalable synthesis.
Key Large-Scale Synthesis Methods
Several methods have been developed for the large-scale production of trifluoromethylpyridine intermediates. The choice of method often depends on the desired substitution pattern, cost of starting materials, and required scale of production.
Halogen Exchange (Swarts Reaction)
The Swarts reaction is a cornerstone of industrial trifluoromethylpyridine synthesis.[1][2] This method involves the chlorination of a methyl group on a pyridine ring to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[1][2][4] This process can be carried out in either the liquid or vapor phase.
Vapor-Phase Synthesis:
Vapor-phase reactions are often preferred for large-scale continuous production due to their efficiency and reduced waste. A common approach is the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (>300°C) over a transition metal-based catalyst, such as iron fluoride.[1][2] This method allows for the direct, one-step synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][2] The degree of chlorination on the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[1][2]
Liquid-Phase Synthesis:
Liquid-phase synthesis involves the stepwise chlorination of a picoline derivative to the corresponding trichloromethylpyridine, followed by fluorination.[1][2] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a high-demand intermediate, can be synthesized by chlorinating 2-chloro-5-methylpyridine in the liquid phase to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated in the vapor phase.[1][2]
Table 1: Comparison of Vapor-Phase and Liquid-Phase Halogen Exchange
| Parameter | Vapor-Phase Synthesis | Liquid-Phase Synthesis |
| Process Type | Continuous | Batch or Semi-Batch |
| Key Advantage | High throughput, one-step process possible | Milder conditions for initial chlorination |
| Catalyst | Transition metal-based (e.g., iron fluoride) | Radical initiators for chlorination |
| Temperature | >300°C | Lower temperatures for chlorination |
| Key Intermediate | Direct formation of trifluoromethylpyridines | Trichloromethylpyridine intermediates |
| Example Product | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
Experimental Protocols
Protocol 1: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-Picoline
Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine via a simultaneous vapor-phase chlorination and fluorination of 3-picoline.
Materials:
-
3-Picoline
-
Chlorine gas
-
Hydrogen fluoride (anhydrous)
-
Nitrogen gas (for inerting)
-
Fluidized bed reactor with a transition metal catalyst (e.g., iron fluoride)
Procedure:
-
Set up the fluidized bed reactor system and ensure all connections are secure and leak-proof.
-
Heat the reactor to the target temperature (typically >300°C).
-
Introduce a stream of 3-picoline vaporized in a carrier gas (e.g., nitrogen) into the reactor.
-
Simultaneously introduce streams of chlorine gas and anhydrous hydrogen fluoride into the reactor. The molar ratio of reactants should be carefully controlled to optimize the yield of the desired product and minimize the formation of byproducts.
-
The reaction mixture flows through the catalyst bed where chlorination of the methyl group and subsequent fluorination occurs, along with nuclear chlorination of the pyridine ring.
-
The product stream exiting the reactor is cooled to condense the organic products.
-
The crude product is then subjected to purification, typically by distillation, to isolate 2-chloro-5-(trifluoromethyl)pyridine.
Expected Yield: Good yields can be achieved with this one-step process.[1][2]
Safety Precautions: This reaction involves highly corrosive and toxic gases (Cl₂, HF) and is conducted at high temperatures. All operations must be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a full-face shield. A closed-system reactor is highly recommended for large-scale operations.
Protocol 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
Step 1: Liquid-Phase Chlorination of 2-Chloro-5-methylpyridine
Objective: To synthesize 2,3-dichloro-5-(trichloromethyl)pyridine.
Materials:
-
2-Chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine
-
Chlorine gas
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent (e.g., carbon tetrachloride or o-dichlorobenzene)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 2-chloro-5-methylpyridine in the chosen solvent.
-
Add the radical initiator to the solution.
-
Heat the mixture to reflux while bubbling chlorine gas through the solution.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude 2,3-dichloro-5-(trichloromethyl)pyridine intermediate.
Step 2: Vapor-Phase Fluorination
Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
Crude 2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Vapor-phase reactor
Procedure:
-
Vaporize the crude 2,3-dichloro-5-(trichloromethyl)pyridine intermediate.
-
Introduce the vaporized intermediate and anhydrous hydrogen fluoride into a heated vapor-phase reactor.
-
The fluorine exchange reaction occurs at elevated temperatures.
-
The product stream is cooled, and the crude 2,3-dichloro-5-(trifluoromethyl)pyridine is collected and purified by distillation.
Expected Yield: This two-step process is a common industrial route for producing 2,3,5-DCTF.[1][2]
Alternative and Emerging Synthesis Methods
Building Block Approach (Cyclocondensation)
This strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][2] This method is particularly useful for accessing specific substitution patterns that are difficult to achieve through the halogen exchange of picolines.
Common trifluoromethyl-containing building blocks include:
These building blocks can undergo cyclocondensation reactions with various nitrogen-containing compounds to form the desired trifluoromethylpyridine core.
Direct Trifluoromethylation
Direct C-H trifluoromethylation of the pyridine ring is an attractive, atom-economical approach. While many methods are still under development for large-scale application, several promising strategies have emerged:
-
Radical Trifluoromethylation: This can be achieved using reagents like Togni's reagent, often in the presence of a catalyst.[5][6]
-
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to generate trifluoromethyl radicals for the functionalization of pyridines.[7][8][9]
-
Electrochemical Methods: Electrochemical synthesis offers a reagent-free approach to generate trifluoromethyl radicals for pyridine functionalization.[10]
While these methods offer advantages in terms of step economy, their scalability and cost-effectiveness for industrial production are still active areas of research.
Continuous Flow Synthesis
Continuous flow chemistry is a rapidly growing area with significant potential for the large-scale synthesis of trifluoromethylpyridine intermediates.[11] This technology offers several advantages over traditional batch processing, including:
-
Enhanced Safety: Better control over reaction temperature and pressure, especially for highly exothermic or hazardous reactions.
-
Improved Yield and Purity: Precise control over reaction parameters leads to more consistent product quality.
-
Scalability: Production can be easily scaled up by running the process for longer durations.
-
Reduced Waste: More efficient use of reagents and solvents.
A notable example is the automated and scalable continuous-flow route for introducing trifluoromethyl groups into various heterocycles using readily available CF₃-containing building blocks like trifluoroacetic acid or anhydride.[11]
Visualizing Synthesis Pathways
Below are diagrams illustrating the key synthetic routes described.
Caption: Halogen Exchange (Swarts Reaction) Pathway.
Caption: Building Block (Cyclocondensation) Pathway.
Caption: Direct Trifluoromethylation Workflow.
Conclusion
The large-scale synthesis of trifluoromethylpyridine intermediates is dominated by the robust and well-established halogen exchange (Swarts) reaction, particularly in the vapor phase for continuous production. The building block approach provides a versatile alternative for accessing diverse substitution patterns. While direct trifluoromethylation methods are still maturing for industrial-scale applications, they hold significant promise for more efficient and sustainable synthesis in the future. The adoption of continuous flow technology is set to revolutionize the production of these key intermediates, offering enhanced safety, efficiency, and scalability. The choice of the optimal synthesis route will depend on a careful evaluation of factors such as the target molecule, production scale, cost, and environmental impact.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. byjus.com [byjus.com]
- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. re.public.polimi.it [re.public.polimi.it]
Troubleshooting & Optimization
common byproducts in trifluoromethylpyridine synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethylpyridines. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethylpyridines?
A1: The most prevalent industrial methods for synthesizing trifluoromethylpyridines (TFMPs) are:
-
Halogen Exchange (Halex) Reaction: This is the most common route, starting from a corresponding (trichloromethyl)pyridine. The process involves the substitution of chlorine atoms with fluorine atoms using a fluorinating agent like hydrogen fluoride (HF).[1][2] This method is often preceded by the chlorination of a picoline (methylpyridine) starting material.[3]
-
Pyridine Ring Construction: This method involves building the pyridine ring from a smaller, acyclic building block that already contains a trifluoromethyl group.[1][2][4] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2]
-
Direct C-H Trifluoromethylation: This approach involves the direct introduction of a CF3 group onto the pyridine ring. However, controlling regioselectivity can be challenging.[5]
Q2: I am using the halogen exchange method from a (trichloromethyl)pyridine. What are the primary byproducts I should expect?
A2: When synthesizing trifluoromethylpyridines via halogen exchange, you are likely to encounter several classes of byproducts:
-
Incompletely Fluorinated Intermediates: The exchange of three chlorine atoms for fluorine is stepwise. Incomplete reactions can leave intermediates such as (dichlorofluoromethyl)pyridines or (chlorodifluoromethyl)pyridines in your product mixture.[6][7] These can be particularly difficult to separate due to similar boiling points.[7]
-
Over-chlorinated Pyridines: The initial chlorination of the picoline starting material can lead to the introduction of multiple chlorine atoms onto the pyridine ring.[1][2] For example, when producing 2,3-dichloro-5-(trifluoromethyl)pyridine, a common byproduct is 2,3,6-trichloro-5-(trifluoromethyl)pyridine due to over-chlorination.[8]
-
Regioisomers: Depending on the starting material and reaction conditions, chlorination can occur at different positions on the pyridine ring, leading to the formation of various chloro-trifluoromethylpyridine isomers.[8]
-
Over-fluorinated Pyridines: In syntheses targeting chloro-trifluoromethylpyridines, the chlorine on the pyridine ring can sometimes be replaced by fluorine, yielding an unwanted fluoro-(trifluoromethyl)pyridine byproduct.[7]
-
Hydrolysis Products: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid (-COOH) group under strongly acidic or basic conditions, especially at elevated temperatures.[9][10]
Troubleshooting Guide
Problem 1: My final product is contaminated with species containing -CF2Cl and -CFCl2 groups.
-
Identification: These are incompletely fluorinated byproducts. They can be identified using GC-MS by their characteristic mass spectra, showing isotopic patterns for chlorine atoms.
-
Cause: Insufficient fluorinating agent, low reaction temperature, or short reaction time during the halogen exchange step.
-
Solution:
-
Drive the Reaction to Completion: Increase the reaction time, temperature, or the molar equivalent of the fluorinating agent (e.g., anhydrous HF) according to established protocols.[6]
-
Purification: Careful fractional distillation is the most common method to separate these impurities, although it can be challenging due to close boiling points.[6][11]
-
Problem 2: GC-MS analysis shows significant amounts of multi-chlorinated trifluoromethylpyridines.
-
Identification: The mass spectrum will show a molecular ion peak corresponding to the desired product plus one or more additional chlorine atoms (M+34, M+68, etc.), along with characteristic isotopic patterns.
-
Cause: This typically results from over-chlorination of the picoline starting material before the fluorination step. Reaction conditions like high temperature or excessive chlorinating agent can favor this outcome.[1][2]
-
Solutions:
-
Optimize Chlorination: Reduce the temperature or the molar ratio of the chlorinating agent during the initial chlorination step to improve selectivity.
-
Catalytic Hydrogenolysis: Unwanted chlorinated byproducts can be converted back to a useful starting material. For instance, multi-chlorinated byproducts can be reduced to 3-(trifluoromethyl)pyridine via catalytic hydrogenolysis and recycled.[2]
-
Chemical Conversion: Specific byproducts can be converted into other useful compounds. For example, 2,3,6-trichloro-5-trifluoromethylpyridine can be selectively dechlorinated to produce valuable intermediates like 2-chloro-3-trifluoromethylpyridine.[8][12]
-
Amination and Distillation: A specialized purification technique involves treating the crude product with an amination reagent (e.g., ammonium hydroxide) to react with certain impurities, followed by high-purity separation via vacuum distillation.[13]
-
Problem 3: My product contains an unexpected regioisomer.
-
Identification: Isomers will have the same mass in MS but different retention times in GC. NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for definitive structural confirmation.
-
Cause: The reaction conditions used for chlorination or functionalization of the pyridine ring lacked sufficient regioselectivity.
-
Solution:
-
Chromatographic Separation: Isomers are typically separated using column chromatography or preparative HPLC, though this can be difficult and costly on a large scale.
-
Process Re-evaluation: Re-evaluate the synthetic route. Alternative strategies, such as building the ring from a pre-functionalized fragment (a building block approach), can provide better control over isomer formation.[4]
-
Quantitative Data Summary
The following table summarizes typical byproduct distribution from a simultaneous vapor-phase chlorination/fluorination of 3-picoline to produce 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
| Compound | Catalyst Fluidized Bed (PA%) | Empty Phase (PA%) |
| 3-(Trifluoromethyl)pyridine (3-TF) | 90.8 | 1.1 |
| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 4.2 | 68.5 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | N/A | 15.3 |
| Dichloro-(trifluoromethyl)pyridines (Isomers) | 0.4 | 8.9 |
| Trichloro-(trifluoromethyl)pyridines (Isomers) | N/A | 1.8 |
| Other Byproducts | 4.6 | 4.4 |
*PA% = Peak Area Percent from gas chromatography analysis. Data is illustrative of a typical process. N/A = Not Applicable or not detected.[2]
Experimental Protocols
Protocol 1: General Liquid-Phase Fluorination of a (Trichloromethyl)pyridine
This protocol is a generalized procedure based on common patent literature for converting a chlorinated precursor like 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine.[6][14]
-
Reactor Setup: Charge a high-pressure reactor (e.g., a nickel or Hastelloy vessel) equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet ports with the (trichloromethyl)pyridine starting material (1.0 eq).
-
Catalyst Addition: Add a metal halide catalyst, such as anhydrous FeCl₃ (1-10 mol%).
-
Evacuation and Cooling: Seal the reactor and cool it to approximately 0°C.
-
Fluorinating Agent Addition: Carefully add anhydrous hydrogen fluoride (HF) to the reactor. A molar excess of HF (at least 3 molar equivalents per -CCl₃ group) is typically required.
-
Reaction Conditions: Heat the sealed reactor to the target temperature, typically between 100°C and 250°C. The reaction is run under superatmospheric pressure, which can range from 5 to 1,200 psig, depending on the temperature and amount of HF.[6][14]
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the setup allows) and analyzing them by GC. The reaction is typically complete within 5 to 100 hours.[6][13]
-
Workup: After completion, cool the reactor, carefully vent the excess HF into a scrubber, and neutralize the reaction mixture with a base (e.g., aqueous NaOH or KOH).
-
Purification: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄). The crude product is then purified by fractional distillation under vacuum to isolate the desired trifluoromethylpyridine.[6][13]
Protocol 2: Purification of Crude 2-Fluoro-3-chloro-5-trifluoromethylpyridine via Amination
This protocol describes a method to remove impurities from a crude product mixture by reacting them with an amine before final distillation.[13]
-
Reaction Setup: To the crude product mixture containing the target compound and impurities, add an amination reagent such as aqueous ammonium hydroxide (10-30 wt.%) or n-butylamine. The molar ratio of the amination reagent to the main impurity (e.g., 2,3-dichloro-5-trifluoromethylpyridine) is typically in the range of 5:1 to 15:1.
-
Reaction Conditions: Heat the mixture to a temperature between 30°C and 50°C and stir for 10-15 hours under normal pressure.
-
Workup: After the reaction, cool the mixture. Add water and a suitable organic solvent (e.g., dichloromethane) to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Perform vacuum distillation on the resulting oil to obtain the high-purity 2-fluoro-3-chloro-5-trifluoromethylpyridine product. A purity of >99.9% is reported using this method.[13]
Visualizations
Caption: General workflow for trifluoromethylpyridine synthesis and purification.
Caption: Troubleshooting decision tree for byproduct identification and removal.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. EP0110690B1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 12. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 13. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 14. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Trifluoromethylation of Heterocycles
Welcome to the technical support center for the trifluoromethylation of heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the trifluoromethylation of heterocyclic compounds in a question-and-answer format.
Question 1: Why is my reaction yield low or why is there no reaction?
Answer: Low or no yield is a common issue that can be attributed to several factors, including inactive reagents, suboptimal reaction conditions, or the nature of the substrate itself.
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator or catalyst are critical.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture. Ensure you are using an anhydrous fluoride source and completely dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum.[1]
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly dependent on the solvent.[1] For instance, DMF has been shown to significantly accelerate reactions and improve yields with these types of catalysts.[1]
-
Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be necessary.[1]
-
-
Reagent Quality: The purity of the trifluoromethylating reagent can vary. Some commercial sources of reagents like Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, may contain inhibitors that can quench the reaction.[1] If you suspect this is the issue, trying a new batch or a different supplier is recommended.[1]
-
Solvent Effects: The choice of solvent can dramatically impact the reaction rate and yield. For example, while THF is a common solvent, reactions can be sluggish. Switching to a more polar aporotic solvent like DMF can enhance the rate of the reaction.[1]
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylation reactions.[1] For less reactive substrates, you may need to employ a more potent initiator system or use more forcing reaction conditions.
Question 2: How can I control the regioselectivity of the trifluoromethylation?
Answer: Achieving the desired regioselectivity can be challenging, as it is often influenced by the electronic and steric properties of the heterocyclic substrate. However, preliminary results in some studies suggest that the choice of solvent can play a significant role in directing the regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, standard aqueous conditions favored the C-2 position, while switching the organic solvent from dichloromethane to dimethylsulfoxide (DMSO) resulted in a complete reversal of selectivity, favoring the C-3 product.[2] Judicious selection of the solvent system can, therefore, be a powerful tool for fine-tuning the regioselectivity of C-H trifluoromethylation.[2][3]
Question 3: My reaction is producing significant amounts of side products. How can I minimize them?
Answer: Side product formation is a common problem, especially with highly reactive reagents or sensitive substrates.
-
Enolizable Substrates: For substrates prone to enolization, such as certain ketones, the generated trifluoromethyl anion (CF₃⁻) can act as a base, leading to the formation of silyl enol ether byproducts.[1] To minimize this, you can:
-
Use a milder, less basic catalyst.
-
Lower the reaction temperature to disfavor the deprotonation pathway.
-
Employ slow, controlled addition of the trifluoromethylating reagent to maintain a low concentration of the active trifluoromethyl anion.[1]
-
-
Reagent Dimerization: In some reactions, such as 1,3-dipolar cycloadditions using in situ generated nitrile imines, rapid generation of the reactive intermediate can lead to undesired dimerization.[4] Using an insoluble base like K₂CO₃ can facilitate a slow and controlled generation of the dipole, minimizing side reactions and improving the yield of the desired product.[4]
Question 4: The reaction stalls before the starting material is fully consumed. What should I do?
Answer: A stalled reaction can be due to catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous.
-
Inhibitors: As mentioned, some trifluoromethylating reagents may contain trace inhibitors.[1]
-
Re-initiation: In some instances, adding another portion of the initiator can restart the reaction. However, this should be done with caution to avoid runaway reactions or the formation of unwanted byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best trifluoromethylating reagent for my heterocycle?
A1: The choice of reagent depends on the substrate and the desired type of trifluoromethylation (nucleophilic, electrophilic, or radical).
-
Ruppert-Prakash Reagent (TMSCF₃): A versatile and widely used nucleophilic trifluoromethylating agent suitable for a broad range of substrates, including aldehydes, ketones, and imines.[1][5]
-
Togni Reagents: These are electrophilic trifluoromethylating reagents, often used for the trifluoromethylation of nucleophiles like phenols, thiols, and indoles.[6][7][8]
-
Umemoto Reagents: These are also electrophilic trifluoromethylating agents known for their high reactivity.[6][9] Newer generations of these reagents exhibit enhanced reactivity.[9]
-
Langlois' Reagent (CF₃SO₂Na): A benchtop stable, inexpensive solid that generates a trifluoromethyl radical under oxidative conditions. It is suitable for the trifluoromethylation of electron-rich arenes and heterocycles.[3][10][11][12]
Q2: How critical are anhydrous conditions for trifluoromethylation reactions?
A2: For reactions involving moisture-sensitive reagents or initiators, such as fluoride-initiated reactions with the Ruppert-Prakash reagent, strictly anhydrous conditions are crucial for success.[1] However, some modern protocols, particularly those for radical trifluoromethylation, can be performed under aqueous conditions and may even show improved yields in the presence of water.[2][13]
Q3: Can I perform these reactions at room temperature?
A3: Many modern trifluoromethylation protocols are designed to proceed at room temperature.[2][3][13][14][15] However, the optimal temperature is highly dependent on the specific reagents, substrate, and solvent system used. Temperature can also be a key parameter to control for minimizing side reactions.[4]
Q4: What are some common purification strategies for trifluoromethylated heterocycles?
A4: Standard purification techniques are generally applicable. After quenching the reaction and performing an aqueous workup, the crude product is typically purified by flash column chromatography on silica gel.[1] Due to the fluorine content, monitoring the purification by ¹⁹F NMR spectroscopy can be a valuable tool.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for optimizing various trifluoromethylation reactions.
Table 1: Effect of Base and Solvent on the Trifluoromethylation of Chalcone with TMSCF₃
| Entry | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KHF₂ (20) | THF | 25 | 12 | 52 |
| 2 | KOH (20) | THF | 25 | 12 | 58 |
| 3 | t-BuOK (20) | THF | 25 | 12 | 60 |
| 4 | Cs₂CO₃ (20) | THF | 25 | 12 | 94 |
| 5 | Cs₂CO₃ (20) | CH₂Cl₂ | 25 | 12 | 75 |
| 6 | Cs₂CO₃ (20) | Toluene | 25 | 12 | 68 |
| 7 | Cs₂CO₃ (20) | CH₃CN | 25 | 12 | 81 |
| Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL). Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[16] |
Table 2: Effect of Solvent on Regioselectivity in the Trifluoromethylation of 4-Acetylpyridine
| Entry | Organic Solvent | H₂O Ratio | C-2 Product Yield (%) | C-3 Product Yield (%) | C-2:C-3 Ratio |
| 1 | Dichloromethane (DCM) | 2.5:1 | 26 | 10 | 2.6:1 |
| 2 | Dimethylsulfoxide (DMSO) | 2.5:1 | 5 | 26 | 1:5.2 |
| Reaction Conditions: 4-acetylpyridine (0.18 M), CF₃SO₂Na (3 equiv.), tBuOOH (5 equiv.). Data adapted from a study on the effect of solvent on regioselectivity.[2][17] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃)
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic substrate (1.0 mmol) and anhydrous solvent (e.g., THF or DMF, 5 mL).
-
Add the initiator (e.g., Cs₂CO₃, 0.2 mmol) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the Ruppert-Prakash reagent (TMSCF₃, 2.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated heterocycle.[1]
Protocol 2: General Procedure for Radical Trifluoromethylation using Langlois' Reagent (CF₃SO₂Na)
-
To a flask, add the heterocyclic substrate (1.0 mmol), Langlois' reagent (CF₃SO₂Na, 3.0 mmol), and a solvent system (e.g., a mixture of an organic solvent and water, such as DCM:H₂O or DMSO:H₂O).[2]
-
Stir the mixture at room temperature.
-
Add the oxidant (e.g., tert-butyl hydroperoxide, tBuOOH, 5.0 mmol) portion-wise or via syringe pump to control the reaction rate.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. For less reactive substrates, a second addition of the Langlois' reagent and oxidant may be required after 24 hours.[2]
-
After completion, add water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure product.
Visualizations
Caption: A decision tree for troubleshooting common trifluoromethylation reaction problems.
Caption: A logical workflow for the systematic optimization of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges associated with fluorinated pyridine compounds?
A1: The introduction of fluorine atoms into the pyridine ring can significantly alter the compound's physicochemical properties, leading to several purification challenges:
-
Altered Polarity: Fluorine's high electronegativity can change the molecule's polarity compared to its non-fluorinated analogs, requiring adjustments to standard purification protocols like column chromatography.[1][2]
-
Co-elution with Impurities: Structural similarities between the desired product and byproducts can lead to difficulties in separation by chromatography.
-
Azeotrope Formation: Some fluorinated pyridines may form azeotropes with water or other solvents, making their complete removal by simple distillation challenging.[3]
-
Volatility: The volatility of some fluorinated pyridines can lead to product loss during solvent evaporation under reduced pressure.[4][5][6]
-
Thermal Instability: Certain fluorinated pyridine derivatives may be susceptible to decomposition at elevated temperatures required for distillation.[7]
Q2: How does the position of the fluorine atom on the pyridine ring affect purification?
A2: The position of the fluorine atom influences the electronic properties and dipole moment of the molecule, which in turn affects its interaction with stationary phases in chromatography and its solubility in different solvents. For instance, the reactivity and, consequently, the impurity profile can differ between 2-fluoropyridines, 3-fluoropyridines, and 4-fluoropyridines, necessitating distinct purification strategies.
Q3: What are the primary methods for purifying fluorinated pyridine compounds?
A3: The most common and effective purification techniques include:
-
Column Chromatography: A fundamental method for separating reaction mixtures. Both normal-phase (typically silica gel) and reverse-phase chromatography can be effective.[1][2][8]
-
Recrystallization: An effective technique for obtaining highly pure solid compounds. The choice of solvent is critical for successful purification.[1][8]
-
Distillation: Suitable for liquid fluorinated pyridines, especially for removing non-volatile impurities.[7][9] Vacuum distillation is often employed for high-boiling or thermally sensitive compounds.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution and is particularly useful for purifying final compounds to a high degree of purity (>98%).[1]
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column. Solution: Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation between your product and impurities. |
| Compound Adsorption to Silica Gel | The basic nitrogen of the pyridine ring can strongly interact with the acidic silica gel, leading to tailing and poor recovery. Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent to suppress this interaction. |
| Compound Volatility | The product may be lost during the removal of the solvent after chromatography. Solution: Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider using a cold trap. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | Impurities with similar polarity to the desired product are difficult to separate using standard chromatography. Solution: Consider using a different stationary phase (e.g., alumina, C18 for reverse-phase) or a different chromatographic technique like preparative HPLC, which offers higher resolution.[1] |
| Unreacted Starting Materials or Reagents | The reaction may not have gone to completion. Solution: Monitor the reaction progress using TLC or LC-MS to ensure completion. If starting material persists, consider adjusting reaction conditions (e.g., temperature, reaction time, reagent stoichiometry). |
| Formation of Isomeric Byproducts | Fluorination reactions can sometimes yield regioisomers that are challenging to separate. Solution: Optimize the reaction conditions to improve regioselectivity. If isomers are still formed, a high-resolution purification technique like preparative HPLC may be necessary. |
Issue 3: Difficulty in Removing Water
| Possible Cause | Troubleshooting Step |
| Hygroscopic Nature of Pyridines | Pyridine and its derivatives are known to be hygroscopic and can readily absorb moisture from the atmosphere.[3] Solution: Handle and store purified compounds under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for reactions and purification. |
| Azeotrope Formation | The compound may form a minimum boiling azeotrope with water, making complete removal by simple distillation ineffective.[3] Solution: Dry the compound using a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before final purification. For rigorous drying, distillation from a drying agent like calcium hydride can be employed.[3] |
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Fluorinated Pyridine Compound
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) | Notes |
| Column Chromatography (Silica Gel) | 75 | 95 | 80 | Eluent: Hexane/Ethyl Acetate gradient. |
| Recrystallization | 75 | >98 | 65 | Solvent: Ethanol/Water.[8] |
| Distillation (Vacuum) | 75 | 90 | 70 | Effective for removing non-volatile impurities. |
| Preparative HPLC | 75 | >99 | 50 | Higher purity but potentially lower yield and higher cost.[1] |
Note: The values presented are typical and may vary depending on the specific compound and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification of 3-Fluoro-4-Iodopyridine by Column Chromatography
This protocol is adapted from established procedures for the purification of halogenated pyridines.[8]
1. Preparation of the Silica Gel Column: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. c. Equilibrate the column by passing several column volumes of the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate) through it.[8]
2. Sample Loading: a. Dissolve the crude 3-Fluoro-4-Iodopyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).[8] b. In a separate flask, add a small amount of silica gel to the dissolved crude product. c. Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. d. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.[8]
3. Elution and Fraction Collection: a. Begin elution with the initial, less polar eluent. b. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. c. Collect fractions and monitor the separation using TLC.
4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Fluoro-4-Iodopyridine.
Protocol 2: Purification of a Solid Fluorinated Pyridine Derivative by Recrystallization
This protocol provides a general procedure for recrystallization.[8]
1. Solvent Selection: a. Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water or hexane/ethyl acetate.[8]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the selected hot solvent to dissolve the solid completely. If necessary, heat the mixture gently.
3. Decolorization (Optional): a. If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[8] b. Perform a hot filtration to remove the charcoal.[8]
4. Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. b. For further crystallization, cool the flask in an ice bath.
5. Crystal Collection and Drying: a. Collect the formed crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. c. Dry the crystals under vacuum to remove all traces of solvent.[8]
Visualizations
Caption: General workflow for the purification of fluorinated pyridine compounds.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recyclable 2-Fluoropyridine Derivative as a Storage for Highly Electrophilic 1,1-Bis(triflyl)ethylene [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of Polysubstituted Pyridines
Welcome to the technical support center for the regioselective synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 isomers in my Nucleophilic Aromatic Substitution (SNAr) reaction on a pyridine ring?
A1: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] The distribution between the C2 and C4 products is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more sterically accessible C4 position. Conversely, a bulky substituent at the C4 position will favor C2 attack.[1]
-
Electronic Effects: The electronic nature of other substituents on the pyridine ring can influence the relative electron deficiency at the C2 and C4 positions.[1]
-
Reaction Conditions: The choice of solvent and its polarity can impact the regioselectivity.
Troubleshooting:
-
To favor C4 substitution , consider using a bulkier nucleophile if the substrate allows.
-
To favor C2 substitution , ensure the C4 position is not sterically hindered.
-
Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities.
Q2: My Electrophilic Aromatic Substitution (EAS) reaction on pyridine is resulting in very low yields. What can I do to improve this?
A2: Pyridine is an electron-deficient aromatic ring, making it significantly less reactive towards electrophiles than benzene. The reaction is often sluggish and requires harsh conditions, leading to low yields.
Troubleshooting Strategies:
-
Use Activating Groups: Introduce electron-donating groups onto the pyridine ring to increase its reactivity towards electrophiles.
-
Employ Pyridine N-oxide: A highly effective and common strategy is to first oxidize the pyridine to its N-oxide.[1] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated to furnish the substituted pyridine.[1]
Q3: How can I achieve substitution at the C3 position of the pyridine ring?
A3: The C3 position is the preferred site for electrophilic aromatic substitution, as the positive charge in the reaction intermediate does not get placed on the nitrogen atom.[1] However, due to the low reactivity of pyridine towards electrophiles, direct substitution can be challenging. For nucleophilic attack, the C3 position is generally the least favored.
Strategies for C3 Functionalization:
-
Directed Ortho Metalation (DoM): A directing group at C2 or C4 can direct lithiation to the C3 position, which can then be quenched with an electrophile.
-
Halogen-Dance Reaction: A halogenated pyridine can be isomerized to place the halogen at the C3 position, which can then be used in cross-coupling reactions.
-
Using 3,4-Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate allows for the subsequent addition of nucleophiles. The regioselectivity of this addition can be controlled by substituents on the ring.[2][3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Minisci Radical Alkylation
-
Problem: My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2 and C4-alkylated products, with poor selectivity for the desired C4 isomer.[1][4]
-
Solution: Employ a removable blocking group to direct the radical attack exclusively to the C4 position. A maleate-derived blocking group has been shown to be highly effective in achieving C4-alkylation.[1][4][5] This strategy allows for the synthesis of pure C4-alkylated pyridines, which can be difficult to obtain through traditional Minisci reactions.[4]
Decision Workflow for Regioselective Minisci Reaction
Caption: Workflow for troubleshooting poor regioselectivity in Minisci reactions.
Issue 2: Low Yield in Hantzsch Pyridine Synthesis
-
Problem: My Hantzsch pyridine synthesis is resulting in a low yield of the desired polysubstituted pyridine.[6]
-
Common Causes & Solutions:
-
Suboptimal Reaction Conditions: Traditional methods often require high temperatures and long reaction times.[6] Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or employing solvent-free conditions with a reusable catalyst like γ-Al2O3 nanoparticles.[6]
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine. Ensure complete oxidation by using a suitable oxidizing agent (e.g., iodine, KMnO4, or nitric acid) and monitoring the reaction by TLC or LC-MS.[6]
-
Side Reactions: The formation of byproducts can reduce the yield. In unsymmetrical syntheses, the order of reagent addition is crucial to avoid the formation of undesired intermediates.[6]
-
Issue 3: Formation of Regioisomers in Pyrazolo[3,4-b]pyridine Synthesis
-
Problem: The synthesis of my target pyrazolo[3,4-b]pyridine is producing a mixture of regioisomers.
-
Solution:
-
Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials.[7]
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[7]
-
Separation of Isomers: If the formation of regioisomers cannot be avoided, flash column chromatography is the most common method for their separation. The choice of eluent is critical for successful separation.[7]
-
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide [1]
This protocol describes the oxidation of pyridine to pyridine N-oxide, a key intermediate for facilitating electrophilic substitution at the C4 position.
-
In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.
-
Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.
Experimental Workflow for Pyridine N-oxide Synthesis
Caption: Workflow for the synthesis of pyridine N-oxide.
Protocol 2: Regioselective C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group [4]
This protocol outlines a general procedure for the C4-alkylation of pyridines via a blocking group strategy in a Minisci-type reaction.
-
Formation of the Pyridinium Adduct: In a suitable reaction vessel, combine the substituted pyridine (1.0 equiv) with maleic acid (1.1 equiv) in an appropriate solvent (e.g., DCE). Stir the mixture at a specified temperature (e.g., 50 °C) for a designated time to form the pyridinium adduct.
-
Minisci Reaction: To the solution containing the pyridinium adduct, add the carboxylic acid (2.0 equiv), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (2.0 equiv) in a mixture of DCE and water (1:1). Heat the reaction mixture (e.g., at 50 °C) for approximately 2 hours.
-
Removal of the Blocking Group: After the Minisci reaction is complete, add a base such as DBU (3.0 equiv) to the reaction mixture to facilitate the removal of the blocking group.
-
Work-up and Purification: Perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to obtain the C4-alkylated pyridine.
Data Presentation
Table 1: Representative Yields for Regioselective C4-Alkylation of Pyridines via a Blocking Group Approach [4]
| Pyridine Substrate | Carboxylic Acid | Product | Yield (%) |
| Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 81 |
| 2-Chloropyridine | Cyclohexanecarboxylic acid | 2-Chloro-4-cyclohexylpyridine | 75 |
| 3-Methylpyridine | Adamantane-1-carboxylic acid | 4-(Adamantan-1-yl)-3-methylpyridine | 72 |
| Pyridine | Pivalic acid | 4-tert-Butylpyridine | 65 |
Table 2: Bohlmann-Rahtz Synthesis of 2,3,6-Trisubstituted Pyridines [8]
| Enamine | Alkynone | Product | Yield (%) |
| 3-Amino-2-butenenitrile | 1-Phenyl-2-propyn-1-one | 2-Methyl-6-phenylnicotinonitrile | 85 |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Ethyl 2-methyl-6-phenylnicotinate | 82 |
| 3-Amino-2-butenenitrile | 1-(4-Chlorophenyl)-2-propyn-1-one | 6-(4-Chlorophenyl)-2-methylnicotinonitrile | 88 |
Logical Relationship of Regioselective Pyridine Synthesis Strategies
Caption: Overview of strategies to control regioselectivity in pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of Fluorinated Organic Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with fluorinated organic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated organic compounds poorly soluble in common laboratory solvents?
A1: The solubility of fluorinated organic compounds is influenced by their unique physicochemical properties. The high electronegativity of fluorine atoms can create strong intramolecular forces and alter the molecule's overall polarity and lipophilicity.[1][2] Perfluorinated and highly fluorinated organic molecules can be both hydrophobic (water-repelling) and lipophobic (fat-repelling), making them difficult to dissolve in both aqueous and many organic solvents.[3] The introduction of fluorine can significantly change properties like crystal lattice energy, which in turn affects solubility.
Q2: What are the initial steps I should take when a fluorinated compound shows poor solubility?
A2: A systematic approach is recommended. Start with simple techniques before moving to more complex methods.
-
Solvent Screening: Test a range of solvents with varying polarities. The principle of "like dissolves like" is a good starting point.[4]
-
Temperature Adjustment: For many solids, solubility increases with temperature. Gentle heating with stirring can aid dissolution, but be cautious of your compound's thermal stability.[4]
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[5] This can be achieved by grinding or sonication.[4]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the solution can significantly enhance solubility. Acidic compounds are generally more soluble in basic solutions, and vice versa.
Q3: When should I consider using a co-solvent system?
A3: A co-solvent system is beneficial when a single solvent is ineffective. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. This is a practical approach for preparing stock solutions for in vitro assays, where a high concentration of an organic solvent like DMSO is first used to dissolve the compound, followed by dilution in an aqueous buffer.
Q4: What is a solid dispersion and when is it a suitable technique?
A4: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix. This technique can improve the dissolution rate and bioavailability of a compound by reducing its particle size to a molecular level and converting it to an amorphous form. It is a suitable technique when other simpler methods have failed and is particularly useful for oral drug formulations.
Q5: How do I choose the most appropriate solubility enhancement technique for my specific fluorinated compound?
A5: The selection of a suitable technique depends on several factors, including the physicochemical properties of your compound (e.g., melting point, pKa, chemical stability), the desired final concentration, and the intended application (e.g., in vitro assay, in vivo study).[5] A systematic troubleshooting workflow, as outlined in the diagram below, can guide you through the decision-making process.
Troubleshooting Workflow for Poor Solubility
The following diagram illustrates a logical workflow for troubleshooting and addressing the poor solubility of fluorinated organic compounds.
Quantitative Solubility Data
The following table summarizes the solubility of several common fluorinated organic compounds in various organic solvents. This data can serve as a starting point for solvent selection.
| Compound | Solvent | Solubility (mg/mL) |
| Celecoxib | Ethanol | ~25 |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | |
| Dimethylformamide (DMF) | ~25 | |
| Diflunisal | Ethanol | ~25[1] |
| Dimethyl Sulfoxide (DMSO) | ~25[1] | |
| Dimethylformamide (DMF) | ~30[1] | |
| Fluoxetine HCl | Methanol | Freely soluble (>100) |
| Ethanol | Freely soluble (>100) | |
| Water | ~14 | |
| Flurbiprofen | Ethanol | ~25 |
| Dimethyl Sulfoxide (DMSO) | ~10 | |
| Dimethylformamide (DMF) | ~25 | |
| Voriconazole | Ethanol | ~20 |
| Dimethyl Sulfoxide (DMSO) | ~20 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the solid fluorinated compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Kinetic Solubility Determination
This protocol is a higher-throughput method often used in early drug discovery.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fluorinated compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to an aqueous buffer (e.g., PBS, pH 7.4).
-
Precipitation Detection: Observe the solutions for the formation of a precipitate. This can be done visually or by measuring turbidity using a nephelometer or a UV-Vis spectrophotometer at a non-absorbing wavelength (e.g., 600 nm).
-
Solubility Limit: The highest concentration that does not show precipitation is considered the kinetic solubility.
Protocol 3: Co-Solvent System Preparation for In Vitro Assays
This protocol describes how to prepare a solution of a poorly water-soluble compound for biological testing.
-
Dissolution in Organic Solvent: Dissolve the fluorinated compound in a minimal amount of a 100% organic co-solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Dilution into Aqueous Buffer: While vortexing, slowly add the organic stock solution to the aqueous assay buffer to achieve the desired final concentration.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in the assay is low (typically <1%, ideally <0.1%) to minimize its potential effects on the biological system.
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound may be too high, or a different co-solvent or solubility enhancement technique may be required.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
This method is used to enhance the dissolution rate of a poorly soluble compound.
-
Solution Preparation: Dissolve both the fluorinated compound and a hydrophilic carrier (e.g., PVP, PEG) in a common volatile organic solvent.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in the formation of a thin film on the flask wall.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Collection and Sieving: Scrape the dried solid dispersion from the flask, pulverize it, and pass it through a sieve to obtain a uniform particle size. The resulting powder can then be used for dissolution studies or formulation development.
References
preventing decomposition of trifluoromethylpyridines during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylpyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of these valuable compounds during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for trifluoromethylpyridines during reactions?
A1: The primary decomposition pathways for trifluoromethylpyridines involve the trifluoromethyl (-CF₃) group and the pyridine ring itself. The strong electron-withdrawing nature of the -CF₃ group makes the pyridine ring susceptible to nucleophilic attack.[1][2] Key decomposition routes include:
-
Hydrolysis: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid, particularly under strong acidic or basic conditions.
-
Defluorination: Stepwise or complete removal of fluorine atoms from the -CF₃ group can occur, especially in the presence of strong bases, reducing agents, or certain transition metal catalysts.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated towards attack by nucleophiles, which can lead to the displacement of other substituents on the ring.[1]
-
Thermal Decomposition: At elevated temperatures, trifluoromethylpyridines can decompose. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is stable at ambient temperatures but decomposes at temperatures above 300°C.
-
Photodegradation: Some trifluoromethyl-substituted aromatic compounds can degrade upon exposure to light. The presence of nitrogen in the pyridine ring can influence the rate and byproducts of photodegradation.
Q2: How does the position of the trifluoromethyl group on the pyridine ring affect its stability?
A2: The position of the -CF₃ group significantly influences the electronic properties and, consequently, the stability of the trifluoromethylpyridine molecule. The electron-withdrawing effect is most pronounced when the -CF₃ group is at the 2- or 4-position, making the ring more susceptible to nucleophilic attack at these positions. While direct comparative stability data is limited, the reactivity in nucleophilic aromatic substitution reactions is a good indicator of this positional effect.
Q3: What are the best practices for handling and storing trifluoromethylpyridines to prevent degradation?
A3: To ensure the stability and reactivity of your trifluoromethylpyridine reagents, adhere to the following best practices:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][4] Some compounds may require refrigeration or freezing for long-term storage. Protect from moisture and light.
-
Inert Atmosphere: Handle air- and moisture-sensitive trifluoromethylpyridines under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[5]
-
Material Handling: Use clean, dry glassware. For transfers, use techniques that minimize exposure to air and moisture.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving trifluoromethylpyridines.
Issue 1: Low or no product yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
| Possible Cause | Troubleshooting Steps |
| Decomposition of the trifluoromethylpyridine starting material. | - Lower the reaction temperature. - Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic complex and prevent side reactions. - Use a weaker base or a fluoride-free base if defluorination is suspected. - Ensure rigorous exclusion of air and moisture, as these can lead to catalyst deactivation and side reactions. |
| Reduced reactivity of the trifluoromethylpyridine. | - The electron-withdrawing -CF₃ group can deactivate the pyridine ring towards certain reactions. For Suzuki couplings, consider using more reactive boronic esters (e.g., MIDA boronates) or stronger activating conditions. For Buchwald-Hartwig aminations, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the oxidative addition step. |
| Formation of byproducts. | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential byproducts such as hydrolyzed or defluorinated species. - Adjust reaction conditions (temperature, base, solvent) to minimize byproduct formation. |
Issue 2: Defluorination of the trifluoromethyl group.
| Possible Cause | Troubleshooting Steps |
| Strongly basic reaction conditions. | - Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of t-BuOK). - Consider using a fluoride-free base if applicable. |
| Reaction with certain nucleophiles or catalysts. | - Screen different nucleophiles or catalyst systems that are less prone to promoting defluorination. |
| Elevated temperatures. | - Run the reaction at the lowest effective temperature. |
Issue 3: Hydrolysis of the trifluoromethyl group to a carboxylic acid.
| Possible Cause | Troubleshooting Steps |
| Presence of strong acid or base and water. | - Ensure all reagents and solvents are anhydrous. - If acidic or basic conditions are required, consider using non-aqueous sources or running the reaction at lower temperatures to minimize hydrolysis. - Use a protecting group strategy for other sensitive functionalities if harsh conditions are unavoidable. |
Data Presentation
Table 1: Thermal Stability of Selected Trifluoromethylpyridines
| Compound | Decomposition Temperature | Source |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | > 300 °C |
Note: This table will be updated as more quantitative data becomes available.
Table 2: Incompatible Reagents and Conditions for Trifluoromethylpyridines
| Compound Family | Incompatible Reagents/Conditions | Potential Decomposition Pathway |
| Trifluoromethylpyridines | Strong oxidizing agents, strong acids, strong bases, high heat | General decomposition, hydrolysis, defluorination |
| Halogenated Trifluoromethylpyridines | Strong nucleophiles | Nucleophilic aromatic substitution |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is designed to minimize the decomposition of the trifluoromethylpyridine substrate.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent and degassed water (e.g., a 4:1 mixture of dioxane:water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates. Screening different conditions is recommended to achieve the best results.
Mandatory Visualizations
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 5. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Pyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving pyridine substrates.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q1: Why is my cross-coupling reaction with a pyridine substrate showing low to no conversion?
A: Low conversion in cross-coupling reactions with pyridines is a frequent challenge, often stemming from several factors:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[1][2] This is a primary cause of low reactivity.
-
Inefficient Oxidative Addition: The carbon-halogen (C-X) bond of the pyridine halide may not be effectively activated by the palladium catalyst. The reactivity order is generally C-I > C-Br > C-Cl, with C-Cl bonds being the most challenging to activate.[2][3]
-
Poor Transmetalation: The transfer of the pyridine group from the organometallic reagent (e.g., boronic acid) to the palladium center can be sluggish, especially for electron-deficient heteroaryl compounds.[1]
-
Improper Catalyst Generation: If you are not using a pre-catalyst, the active Pd(0) species may not be generated efficiently from a Pd(II) source.[4]
Troubleshooting Steps:
-
Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[2] These ligands can promote the desired reaction pathway and prevent catalyst inhibition by the pyridine nitrogen. N-heterocyclic carbene (NHC) ligands like IPr are also effective.[1]
-
Use a Well-Defined Palladium Pre-catalyst: Utilize pre-catalysts to ensure the efficient generation of the active catalytic species.[2] For NHC ligands, PEPPSI™ pre-catalysts are a good option.
-
Increase Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor for potential substrate or catalyst decomposition.[2] For Buchwald-Hartwig aminations, typical temperatures are between 80-100 °C.[5]
-
Change the Halide: If possible, switch from a chloropyridine to a bromo- or iodopyridine, as the C-Br and C-I bonds are more reactive in the oxidative addition step.[2]
-
Optimize the Base: The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][2] Strong bases like NaOtBu and LHMDS are often used in Buchwald-Hartwig couplings.[5]
Issue 2: Formation of Significant Byproducts
Q2: My reaction is producing significant amounts of homocoupling and/or protodeboronation byproducts. How can I minimize these?
A: The formation of byproducts is a common issue that reduces the yield of the desired product.
-
Homocoupling: This occurs when the organometallic reagent couples with itself. It is often promoted by the presence of oxygen.[4]
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, which is particularly problematic with pyridylboronic acids in the presence of aqueous bases.[1]
Troubleshooting Steps:
-
Thoroughly Degas the Reaction Mixture: Ensure that the solvent and reaction mixture are rigorously degassed to remove oxygen, which can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[1][2]
-
Use a More Stable Boron Reagent: If protodeboronation is an issue, switch from a boronic acid to a more stable derivative like a pinacol ester (BPin), trifluoroborate salt (BF₃K), or MIDA boronate.[1][4]
-
Optimize the Base: The choice of base can influence the rate of the desired reaction versus side reactions. Experiment with different bases to find the optimal one for your specific substrates.[1]
-
Control the Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired coupling.[1]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A: The formation of palladium black indicates that the active Pd(0) catalyst is agglomerating and precipitating out of solution, rendering it inactive.[2]
Potential Cause:
-
Slow Catalysis: If the catalytic cycle is slow, often due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of agglomeration.[2]
Troubleshooting Steps:
-
Optimize Reaction Conditions to Increase the Catalytic Rate: Implement the strategies mentioned in "Issue 1" to accelerate the catalytic cycle. This includes using bulky, electron-rich ligands, optimizing the base and temperature, and using a more reactive halopyridine if possible.[2]
-
Use an Appropriate Ligand-to-Palladium Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.
Frequently Asked Questions (FAQs)
Q4: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with a 2-chloropyridine substrate?
A: Due to the lower reactivity of 2-chloropyridines, a highly active catalyst system is required.[1] Systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands like IPr, are often effective.[1] Using a well-defined pre-catalyst can also be beneficial.
Q5: What is the recommended base for Buchwald-Hartwig amination with a pyridine substrate?
A: Strong bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice.[5] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.
Q6: Can I run my cross-coupling reaction with pyridine substrates open to the air?
A: It is generally not recommended. While some robust catalyst systems may tolerate air, oxygen can promote side reactions like the homocoupling of boronic acids and can lead to the oxidation and deactivation of the Pd(0) catalyst.[1][4] It is best practice to perform these reactions under an inert atmosphere (e.g., argon or nitrogen).[1]
Q7: My pyridine substrate also has an amine group. Do I need to protect it?
A: Not always. Highly active palladium catalysts with dialkylbiphenylphosphino ligands have been shown to efficiently couple aminoheteroaryl halides without the need for protecting the amino group.[6] However, if you are experiencing issues with catalyst inhibition, protection of the amine may be necessary.
Data Presentation: Catalyst and Ligand Selection Guide
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling with Pyridine Substrates
| Pyridine Halide | Recommended Ligand(s) | Recommended Palladium Source | Typical Base(s) |
| 2-Iodopyridine | PPh₃, dppf | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃ |
| 2-Bromopyridine | SPhos, XPhos, P(t-Bu)₃ | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ |
| 2-Chloropyridine | SPhos, XPhos, IPr (NHC) | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr | K₃PO₄, Cs₂CO₃ |
| 4-Halopyridines | PPh₃, dppf (for Br, I) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃ |
| SPhos, XPhos (for Cl) | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination with Pyridine Substrates
| Amine Type | Recommended Ligand(s) | Recommended Palladium Source | Typical Base(s) |
| Primary Aliphatic | BrettPhos | Pd₂(dba)₃, Pd(OAc)₂ | NaOtBu, LHMDS |
| Secondary Aliphatic | RuPhos, XPhos | Pd₂(dba)₃, Pd(OAc)₂ | NaOtBu, LHMDS |
| Aryl Amines | XPhos, BINAP | Pd₂(dba)₃, Pd(OAc)₂ | NaOtBu, Cs₂CO₃ |
| Heteroaryl Amines | Josiphos, Xantphos | Pd₂(dba)₃, Pd(OAc)₂ | K₂CO₃, K₃PO₄ |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyridine
This protocol is a generalized procedure based on common literature practices.[7]
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[7]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1][7]
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 4:1, 5 mL) via syringe.[1][7]
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours).[1] Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, 5 mL), followed by the amine (1.2 mmol).
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-18 hours). Monitor the reaction progress by TLC or LC/MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in pyridine cross-coupling.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Trifluoromethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of trifluoromethylpyridine synthesis. The information is presented in a practical, question-and-answer format to assist researchers in optimizing their experimental outcomes.
Troubleshooting Guides
This section details specific issues that may arise during the synthesis of trifluoromethylpyridines on a larger scale, offering potential causes and actionable solutions.
Issue 1: Low Yield of Trifluoromethylated Product
Question: We are experiencing a significant drop in yield upon scaling up our trifluoromethylation of a substituted pyridine. What are the likely causes and how can we mitigate this?
Answer:
Low yields during the scale-up of trifluoromethylation reactions are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Inefficient Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Solution:
-
Optimize the stirring rate and impeller design to ensure homogeneous mixing.
-
Employ a reactor with a jacket for precise temperature control. For highly exothermic reactions, consider a continuous flow setup to improve heat exchange.[1]
-
-
-
Suboptimal Reaction Conditions: Conditions that were optimal on a small scale may not be directly transferable.
-
Solution:
-
Temperature: Gradually re-optimize the reaction temperature. Some reactions may require higher temperatures for completion at scale, while for sensitive substrates, lower temperatures might be necessary to minimize byproduct formation.
-
Solvent: Ensure the use of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions. The compatibility of the trifluoromethylating agent with the solvent is critical.
-
Concentration: Re-evaluate the optimal reactant concentration. Highly concentrated reactions can sometimes lead to an increase in side product formation.
-
-
-
Decomposition of Reagents or Products: The extended reaction times often required for larger batches can lead to the degradation of sensitive starting materials, intermediates, or the final product.
-
Solution:
-
Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
-
Consider a metered addition of sensitive reagents over time to maintain a low, steady concentration in the reaction mixture.
-
-
-
Incomplete Activation of the Trifluoromethylating Agent: Some trifluoromethylating agents require an activator or specific conditions to generate the reactive species.
-
Solution:
-
Ensure the stoichiometric and substoichiometric reagents (e.g., initiators, catalysts) are added in the correct ratios and are of high purity.
-
For photochemical reactions, ensure adequate and uniform light penetration throughout the reaction mixture. This can be a significant challenge in large, opaque reactors. A continuous flow reactor with a narrow channel can be highly effective in these cases.[1]
-
-
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: Our scaled-up reaction is producing a mixture of trifluoromethylpyridine isomers, making purification difficult and reducing the yield of the desired product. How can we improve the regioselectivity?
Answer:
Controlling regioselectivity is a critical aspect of pyridine functionalization due to the electronic nature of the pyridine ring. The formation of multiple isomers is a common hurdle, especially in radical-mediated reactions.
Potential Causes and Solutions:
-
Nature of the Trifluoromethylation Reaction: Radical trifluoromethylation reactions are often inherently non-selective, leading to a mixture of 2-, 3-, and 4-substituted products.[2][3]
-
Solution:
-
Switch to a more selective method: Consider employing a nucleophilic or electrophilic trifluoromethylation strategy if compatible with your substrate. These methods often offer higher regioselectivity. For instance, nucleophilic trifluoromethylation tends to favor the 2- and 4-positions of the pyridine ring.[3]
-
-
-
Absence of a Directing Group: The electronic properties of the substituents on the pyridine ring play a crucial role in directing the position of trifluoromethylation.
-
Solution:
-
Utilize a directing group: The introduction of a directing group can significantly enhance regioselectivity. For example, a benzyloxy group can direct fluorination to the adjacent position.[4] The choice of directing group and its position on the pyridine ring is critical and should be carefully considered based on the desired isomer.
-
-
-
Reaction Conditions Favoring Multiple Pathways: Temperature, solvent, and catalyst can all influence the regiochemical outcome.
-
Solution:
-
Optimize reaction parameters: Systematically screen different solvents and temperatures. A change in solvent polarity can alter the reactivity of the pyridine ring and the trifluoromethylating agent, thereby influencing the isomeric ratio.
-
Catalyst selection: In catalyzed reactions, the nature of the catalyst can have a profound impact on regioselectivity. Experiment with different metal catalysts (e.g., copper, palladium) and ligands to find the optimal combination for your desired isomer.
-
-
Issue 3: Difficult Purification of the Crude Product
Question: We are struggling to purify our trifluoromethylpyridine from the crude reaction mixture at a large scale. What are the most effective purification strategies?
Answer:
Effective purification is essential for obtaining a high-purity product, especially in the pharmaceutical and agrochemical industries. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Recommended Purification Strategies:
-
Distillation: For volatile trifluoromethylpyridines, distillation is often the most efficient and scalable purification method.
-
Atmospheric Distillation: Suitable for compounds with boiling points below 150°C that are thermally stable.
-
Vacuum Distillation: Recommended for high-boiling compounds (>150°C at atmospheric pressure) or those that are thermally sensitive. Performing the distillation under reduced pressure lowers the boiling point, minimizing the risk of decomposition.[5]
-
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Allow the solution to cool slowly to form crystals, which can then be collected by filtration.[6]
-
-
Column Chromatography: While often used for smaller-scale purifications, column chromatography can be adapted for larger scales (preparative chromatography).
-
Considerations: This method can be resource-intensive (solvents, silica gel) and may be less cost-effective for very large quantities. It is most suitable when dealing with complex mixtures of isomers with similar boiling points that are difficult to separate by distillation.[7]
-
-
Aqueous Workup and Extraction: An initial workup with an aqueous solution can help remove many impurities.
-
Acid/Base Washing: Washing the organic layer with an acidic solution (e.g., dilute HCl) can remove basic impurities, while washing with a basic solution (e.g., aqueous NaHCO3 or NaOH) can remove acidic byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling trifluoromethylating reagents on a large scale?
A1: Many trifluoromethylating agents are reactive and potentially hazardous. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consider double-gloving), safety goggles, a face shield, and a flame-resistant lab coat.
-
Inert Atmosphere: Some reagents, like trimethyl(trifluoromethyl)silane (TMSCF3), are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents or byproducts.
-
Emergency Preparedness: Have appropriate spill kits and emergency procedures in place. Be aware of the specific hazards of each reagent by consulting its Safety Data Sheet (SDS).
Q2: How do I choose the right trifluoromethylating reagent for my scale-up synthesis?
A2: The choice of reagent depends on several factors:
-
Cost and Availability: For large-scale synthesis, the cost and availability of the reagent are major considerations. Reagents like trifluoroacetic acid (TFAA) are generally more cost-effective than more specialized reagents like Togni's or Umemoto's reagents.[1]
-
Reaction Mechanism and Selectivity: The desired regioselectivity will influence your choice. Radical trifluoromethylations are often less selective, while nucleophilic and electrophilic methods can offer better control.[3]
-
Substrate Compatibility: The functional groups present on your pyridine substrate will determine which reagents are suitable. Some reagents are not compatible with certain functional groups.
-
Reaction Conditions: Consider the required reaction conditions (e.g., temperature, pressure, need for a specific catalyst or light source) and whether they are feasible and safe to implement on a large scale.
Q3: Can photochemical trifluoromethylation be effectively scaled up?
A3: Yes, photochemical trifluoromethylation can be scaled up, but it presents unique challenges, primarily related to light penetration. In large, stirred-tank reactors, the outer layers of the reaction mixture can absorb most of the light, leaving the inner volume in the dark. A highly effective solution for scaling up photochemical reactions is the use of a continuous flow reactor. These reactors typically have a high surface-area-to-volume ratio, ensuring that the entire reaction mixture is uniformly irradiated, leading to more efficient and consistent results.[1]
Data Presentation
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example(s) | Typical Reaction Type | Key Advantages | Key Disadvantages |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electrophilic | High reactivity, good functional group tolerance | Higher cost, can require specific catalysts |
| Nucleophilic | Trimethyl(trifluoromethyl)silane (TMSCF₃), CF₃⁻ sources | Nucleophilic | Relatively inexpensive, good for electron-deficient pyridines | Can be sensitive to air and moisture, may require an activator |
| Radical | Trifluoroacetic Anhydride (TFAA) + initiator, Trifluoroiodomethane (CF₃I) | Radical | Inexpensive CF₃ source (TFAA), mild conditions (photochemical) | Often results in poor regioselectivity, may require an external initiator (light, radical initiator) |
Table 2: Yield Data for Selected Trifluoromethylpyridine Syntheses
| Pyridine Substrate | Trifluoromethylating Agent | Catalyst/Conditions | Scale | Yield (%) | Reference |
| N-Boc-pyrrole | Pyridine N-oxide/TFAA | 0.1 mol % Ru(bpy)₃Cl₂, visible light, 45°C | Kilogram | 60-65 | [1] |
| 6-Bromoquinoline | Togni Reagent I | Hydrosilylation then DDQ | Lab Scale | 76 | [8] |
| Quinoxyfen | Togni Reagent I | Hydrosilylation then DDQ | Lab Scale | 60 | [8] |
| 2-Iodopyridines | TMSCF₃ | CuI, KF | Lab Scale | ~Quantitative | [9] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Trifluoromethylation using Pyridine N-Oxide and TFAA (Lab Scale)
This protocol is adapted from a method demonstrated to be scalable.[1]
Materials:
-
Substituted pyridine (1.0 equiv)
-
Pyridine N-oxide (2.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LED strips)
-
Reaction vessel (e.g., borosilicate glass vial or flask)
-
Stir bar
Procedure:
-
To a clean, dry reaction vessel equipped with a stir bar, add the substituted pyridine and pyridine N-oxide.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to dissolve the solids.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add the trifluoroacetic anhydride to the stirred solution.
-
Remove the ice bath and position the reaction vessel in close proximity to the visible light source.
-
Irradiate the reaction mixture with stirring at room temperature for the required time (typically 3-12 hours, monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Iodo-Pyridine with TMSCF₃ (Lab Scale)
This protocol is a general procedure for the trifluoromethylation of iodo-pyridines.[9]
Materials:
-
Iodo-pyridine substrate (1.0 equiv)
-
Copper(I) iodide (CuI) (1.2 equiv)
-
Potassium fluoride (KF) (2.0 equiv, anhydrous)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Stir bar
Procedure:
-
To a flame-dried Schlenk tube containing a stir bar, add the iodo-pyridine, CuI, and anhydrous KF.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Add TMSCF₃ via syringe to the stirred suspension.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60-80°C) for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up.
References
- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The introduction of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, is a widely employed strategy to enhance the biological activity, metabolic stability, and pharmacokinetic profile of lead compounds. This guide provides a comparative overview of the bioactivity of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine and its non-fluorinated counterpart, 3-acetyl-2,6-dimethylpyridine. While direct comparative studies are limited, this analysis synthesizes available data on related derivatives and the well-established effects of trifluoromethylation to offer valuable insights for researchers.
The "Trifluoromethyl Effect" on Bioactivity
The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly alter the electron density of the pyridine ring, influencing its binding affinity to biological targets. Furthermore, the high lipophilicity of the CF₃ group can enhance membrane permeability, a critical factor for drug absorption and distribution. The carbon-fluorine bond is also exceptionally strong, which can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1] These factors collectively contribute to what is often termed the "trifluoromethyl effect," which generally leads to enhanced bioactivity.
Bioactivity Profile of 3-acetyl-2,6-dimethylpyridine Derivatives
While specific bioactivity data for 3-acetyl-2,6-dimethylpyridine is not extensively documented in publicly available literature, its derivatives have been utilized as versatile scaffolds in the synthesis of compounds with a range of biological activities. Research has demonstrated that derivatives of 3,5-diacetyl-2,6-dimethylpyridine serve as precursors for molecules exhibiting antimicrobial, anticancer, antioxidant, anti-inflammatory, and analgesic properties.[2] For instance, certain compounds derived from this scaffold have shown substantial anticancer activity against the MCF-7 breast cancer cell line.[2]
Bioactivity Profile of this compound
Direct experimental data on the bioactivity of this compound is scarce in the current body of scientific literature. However, based on the principles of the "trifluoromethyl effect," it is hypothesized that this compound will exhibit enhanced biological activity compared to its non-fluorinated analog. The trifluoromethyl group at the 6-position is expected to increase the compound's potency and metabolic stability. Studies on other trifluoromethylpyridine derivatives have shown significant potential in various therapeutic areas, including as pesticides and pharmaceuticals.[3] For example, fluorinated pyridine nucleosides have demonstrated notable antibacterial activities.[4][5]
Comparative Bioactivity Data
The following table summarizes the available bioactivity data for derivatives of the non-fluorinated analog. The absence of data for the fluorinated compound is noted and should be a key area for future research.
| Compound/Derivative | Bioactivity Type | Assay | Target/Cell Line | Result (e.g., IC₅₀, MIC) | Reference |
| Derivatives of 3,5-diacetyl-2,6-dimethylpyridine | Anticancer | Not Specified | MCF-7 | GI₅₀ = 5.59 and 11.70 µM for compounds 8a and 8b | [2] |
| Derivatives of 3,5-diacetyl-2,6-dimethylpyridine | Antimicrobial | MIC Assay | Klebsiella pneumoniae | MIC = 100 µg/mL for compound 7b | [2] |
| This compound | - | - | - | Data not available | - |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, standard experimental protocols for assessing cytotoxicity and antimicrobial activity are provided below.
Cytotoxicity Assay: MTT Protocol
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 3-acetyl-2,6-dimethylpyridine) in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Assay: Broth Microdilution Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the MTT cytotoxicity assay.
References
The Trifluoromethyl Group: A Superior Surrogate for the Methyl Group on Pyridine Rings in Drug Discovery
A comparative analysis of the trifluoromethyl versus the methyl group on the pyridine ring reveals significant advantages conferred by trifluoromethyl substitution in key physicochemical and pharmacokinetic properties. For researchers, scientists, and drug development professionals, the strategic replacement of a methyl group with a trifluoromethyl group on a pyridine scaffold can be a pivotal decision in optimizing lead compounds. This guide provides an objective comparison supported by experimental data and detailed protocols.
The introduction of a trifluoromethyl (-CF3) group in place of a methyl (-CH3) group on a pyridine ring profoundly alters the molecule's electronic and steric properties. These changes translate into significant improvements in acidity (pKa), lipophilicity (logP), and metabolic stability, which are critical determinants of a drug's overall performance.
Physicochemical Properties: A Quantitative Comparison
The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity of the pyridine nitrogen and the overall lipophilicity of the molecule. In contrast, the methyl group is weakly electron-donating.[1] This fundamental difference is reflected in their pKa and logP values.
| Property | 2-Methylpyridine | 2-Trifluoromethylpyridine | 3-Methylpyridine | 3-Trifluoromethylpyridine |
| pKa | 5.94 | ~1.91 (predicted for a substituted pyridine) | 5.63 | Not available |
| logP | 1.25 | 2.1 (predicted for a related compound) | 1.11 | 2.7 (for a related compound)[2] |
Table 1. Comparison of pKa and logP values for methyl- and trifluoromethyl-substituted pyridines.
The data clearly indicates that the trifluoromethyl group substantially decreases the pKa of the pyridine ring, making it less basic. This can be advantageous in modulating interactions with biological targets and improving oral bioavailability. Furthermore, the trifluoromethyl group significantly increases the lipophilicity (logP), which can enhance cell membrane permeability.
Metabolic Stability: Enhancing Drug Half-Life
One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability.[1][3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[3] Replacing a metabolically labile methyl group with a trifluoromethyl group can block sites of oxidative metabolism, leading to a longer drug half-life and a more predictable pharmacokinetic profile.
While direct head-to-head quantitative data for the same positional isomers is scarce in single reports, the general observation is a significant increase in metabolic stability.
| Parameter | Methyl-substituted Pyridine (Representative) | Trifluoromethyl-substituted Pyridine (Representative) |
| In vitro Half-life (t½) in HLM | Shorter | Significantly Longer (>60 min is common)[3] |
| Intrinsic Clearance (CLint) in HLM | Higher | Significantly Lower (<11.5 µL/min/mg protein is common)[3] |
| Number of Metabolites | Generally higher | Significantly reduced |
Table 2. Representative comparison of in vitro metabolic stability in human liver microsomes (HLM).
The trifluoromethyl group's resistance to metabolism not only prolongs the parent drug's circulation but also reduces the formation of potentially reactive or inactive metabolites.[3]
Biological Activity: Modulating Target Interactions
The substitution of a methyl group with a trifluoromethyl group can have a profound impact on biological activity. The increased lipophilicity and altered electronic profile of the trifluoromethyl-substituted pyridine can lead to enhanced binding affinity with target proteins.[1][4] This is often attributed to favorable hydrophobic and electrostatic interactions within the target's binding pocket. For instance, in the context of kinase inhibitors, the trifluoromethyl group can occupy hydrophobic pockets and form specific interactions that increase potency.
Below is a conceptual diagram illustrating the potential impact of this substitution on a hypothetical kinase inhibitor.
Caption: CH3 vs. CF3 in Kinase Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Determination of pKa by NMR Spectroscopy
This protocol outlines the determination of the acid dissociation constant (pKa) of a pyridine derivative using nuclear magnetic resonance (NMR) spectroscopy by monitoring the change in chemical shift of ring protons as a function of pH.
Caption: pKa Determination by NMR Workflow.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridine compound in 0.5-0.7 mL of deuterium oxide (D2O) in an NMR tube.
-
Initial pH Measurement: Measure the initial pH of the solution using a calibrated pH meter.
-
NMR Spectrum Acquisition: Acquire a 1H NMR spectrum of the initial solution.
-
Titration: Add small aliquots (e.g., 1-2 µL) of a standard acid (e.g., 1 M DCl in D2O) or base (e.g., 1 M NaOD in D2O) to the NMR tube.
-
pH Measurement and Spectrum Acquisition: After each addition, mix the solution thoroughly, measure the pH, and acquire a new 1H NMR spectrum.
-
Repeat: Continue this process until a pH range of approximately pKa ± 2 pH units has been covered.
-
Data Analysis: Plot the chemical shift (δ) of a specific proton on the pyridine ring (one that shows a significant change upon protonation) against the measured pH.
-
pKa Determination: The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the titration curve.
Measurement of logP by the Shake-Flask Method
The shake-flask method is the traditional and a reliable method for determining the octanol-water partition coefficient (logP).
Caption: Shake-Flask logP Measurement Workflow.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
-
Standard Solutions: Prepare a stock solution of the test compound in the appropriate solvent (usually the one in which it is more soluble).
-
Partitioning: In a suitable vessel, add a known volume of the pre-saturated n-octanol and the pre-saturated water. Add a small, known amount of the compound's stock solution.
-
Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate of metabolism of a compound by incubating it with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes.
Caption: Metabolic Stability Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Prepare a reaction mixture containing phosphate buffer (pH 7.4) and human liver microsomes.
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the reaction mixture and the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
References
Validating the Biological Target of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine derivatives. Given the prevalence of trifluoromethylpyridine scaffolds in kinase inhibitors, this document will use the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers, as a hypothetical biological target for illustrative purposes. We will compare the hypothetical performance of a derivative, designated as Compound X, with other known EGFR inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of our hypothetical this compound derivative (Compound X) against the putative target kinase (EGFR) and cancer cell lines, in comparison to established EGFR inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Compound X (Hypothetical) | EGFR (wild-type) | 2.1 |
| Compound X (Hypothetical) | EGFR (L858R/T790M) | 0.19 |
| Erlotinib | EGFR (wild-type) | 1.3[1] |
| Osimertinib | EGFR (L858R/T790M) | 0.1[1] |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound X (Hypothetical) | A549 | Non-Small Cell Lung Cancer | 6.2 |
| Compound X (Hypothetical) | MDA-MB-231 | Breast Cancer | 10.1 |
| 5-Fluorouracil | A549 | Non-Small Cell Lung Cancer | 11.3[1] |
| Cisplatin | MDA-MB-231 | Breast Cancer | 12.2[1] |
Signaling Pathway and Experimental Workflow
To validate a biological target, a logical series of experiments is required to build a strong scientific case. The following diagrams illustrate the hypothetical signaling pathway of the target and a typical experimental workflow for its validation.
References
A Comparative Analysis of Trifluoromethylpyridine Agrochemicals: Efficacy and Mechanisms
A deep dive into the performance of key trifluoromethylpyridine-based herbicides, fungicides, and insecticides, supported by experimental data and detailed protocols to inform researchers and scientists in the agrochemical and drug development fields.
The trifluoromethylpyridine (TFMP) moiety has become a cornerstone in the development of modern agrochemicals, imparting unique properties that enhance efficacy and selectivity.[1] This guide provides a comparative overview of the performance of four prominent TFMP-containing active ingredients: the herbicides fluazifop-p-butyl and fluroxypyr, the fungicide picoxystrobin, and the insecticide chlorfluazuron.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of these selected trifluoromethylpyridine agrochemicals based on data from various experimental studies. Direct comparison should be approached with caution due to variations in experimental conditions, target species, and assessment methodologies.
Table 1: Herbicidal Efficacy
| Active Ingredient | Target Weeds | Application Rate | Efficacy (% Control/Reduction) | Source(s) |
| Fluazifop-p-butyl | Grass weeds (e.g., Urochloa mutica, Panicum repens) | 0.42 kg ai/ha | 94-97% reduction in cover (short-term) | [2] |
| Annual and perennial grasses | 131 - 263 g a.i./ha | Effective control | [1] | |
| Fluroxypyr | Broadleaf weeds | 2-2.5 L/ha | 85.77-90.68% | [3] |
| Broadleaf weeds | 0.9 L/ha | ~74% weed damage | [4] |
Table 2: Fungicidal Efficacy
| Active Ingredient | Target Fungus | Efficacy Metric (EC₅₀) | Value (µg/mL) | Source(s) |
| Picoxystrobin | Neopestalotiopsis clavispora | Mycelial growth inhibition | 0.0062 - 0.0658 | [5] |
| Neopestalotiopsis clavispora | Spore germination inhibition | 0.0014 - 0.0099 | [5] |
Table 3: Insecticidal Efficacy
| Active Ingredient | Target Pest | Efficacy Metric (LC₅₀) | Value (mg/L) | Source(s) |
| Chlorfluazuron | Agrotis ipsilon (Black cutworm) | 4th instar larvae | 1.00 | [6] |
| Spodoptera littoralis (Cotton leafworm) | 2nd & 4th instar larvae | More toxic than chlorantraniliprole | [7][8] |
Mode of Action and Signaling Pathways
Trifluoromethylpyridine agrochemicals exhibit diverse modes of action, targeting specific biological processes in weeds, fungi, and insects.
Fluazifop-p-butyl is a selective herbicide that inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical component in fatty acid synthesis.[9] This disruption of lipid production leads to the cessation of growth and eventual death of susceptible grass species, while broadleaf crops remain unaffected.[9]
Fluroxypyr is a synthetic auxin herbicide.[10][11] It mimics the plant hormone auxin, leading to uncontrolled and disorganized growth in broadleaf weeds, ultimately causing their death.[10]
Picoxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi by blocking the electron transport chain at the Qo site of cytochrome bc1.[12][13] This disruption of energy production is fatal to the fungal pathogen.[12]
Chlorfluazuron is an insect growth regulator (IGR) that belongs to the benzoylphenylurea class of insecticides.[14][15] It works by inhibiting chitin synthesis in insect larvae.[14][15] Chitin is a crucial component of the insect's exoskeleton, and its disruption prevents proper molting, leading to mortality.[14]
Detailed Experimental Protocols
The efficacy data presented in this guide are derived from studies employing standardized experimental protocols. Below are generalized methodologies for testing the efficacy of herbicides, fungicides, and insecticides.
Herbicide Efficacy Field Trial Protocol
A typical field trial to evaluate the efficacy of a post-emergence herbicide like fluazifop-p-butyl or fluroxypyr involves the following steps:
-
Site Selection and Plot Design: A field with a natural and uniform infestation of the target weed species is selected. The trial is laid out in a randomized complete block design with multiple replicates (typically 3-4) for each treatment.[16] Plots are of a standardized size, for example, 50 m².
-
Treatments: Treatments include the test herbicide at various application rates, a standard registered herbicide for comparison, and an untreated control.
-
Application: The herbicides are applied using a calibrated sprayer to ensure uniform coverage. Applications are made when the weeds are at a specific growth stage (e.g., 2-3 leaf stage).[17]
-
Data Collection: Weed control is visually assessed at set intervals (e.g., 7, 14, 21, and 28 days after treatment) as a percentage of the untreated control.[9] Weed density and biomass may also be measured.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.[9]
Fungicide Efficacy In Vitro Protocol (Broth Microdilution)
Determining the Minimum Inhibitory Concentration (MIC) of a fungicide like picoxystrobin against a target fungus is a common in vitro assay:
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium.
-
Serial Dilution of Fungicide: The test fungicide is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no fungicide) and a sterility control (no fungus) are included.
-
Incubation: The plate is incubated under optimal conditions for fungal growth (e.g., specific temperature and duration).
-
MIC Determination: The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible growth of the fungus.[18] This can be assessed visually or using a spectrophotometer.[19]
Insecticide Efficacy Bioassay Protocol (Leaf-Dip Method)
The leaf-dip bioassay is a common method to evaluate the toxicity of an insecticide like chlorfluazuron to leaf-feeding insects:
-
Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions.
-
Preparation of Insecticide Solutions: A series of concentrations of the test insecticide are prepared in a suitable solvent, often with a surfactant to ensure even spreading.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the insecticide solutions for a standardized period and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution only.
-
Insect Exposure: The treated leaves are placed in individual containers (e.g., petri dishes) with a set number of insect larvae.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded.
-
Data Analysis: The mortality data is used to calculate the lethal concentration (e.g., LC₅₀) using probit analysis.[20][21]
References
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. apms.org [apms.org]
- 3. Efficacy of Fluroxypyr Compared with Common Broadleaf Herbicides in the Wheat Fields [jpp.um.ac.ir]
- 4. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 5. Inhibitory Effect and Control Efficacy of Picoxystrobin against Neopestalotiopsis clavispora, Causing Vine Tea Leaf Blight [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 12. Exploring the Benefits and Applications of Picoxystrobin Fungicide in Crop Protection [cnagrochem.com]
- 13. fao.org [fao.org]
- 14. iskweb.co.jp [iskweb.co.jp]
- 15. iskbc.com [iskbc.com]
- 16. sid.ir [sid.ir]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ifyber.com [ifyber.com]
- 19. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
Structure-Activity Relationship of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine Analogs as M4 Positive Allosteric Modulators
A Comparative Guide for Drug Development Professionals
The quest for selective modulators of muscarinic acetylcholine receptors (mAChRs) is a significant focus in the development of therapeutics for neurological and psychiatric disorders. Among the five subtypes (M1-M5), the M4 receptor has emerged as a promising target for the treatment of schizophrenia and other psychotic disorders. Positive allosteric modulators (PAMs) of the M4 receptor offer a potential advantage over orthosteric agonists by providing greater subtype selectivity and a lower propensity for adverse effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,3,6-trisubstituted pyridine analogs, a class of compounds structurally related to 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine, as potent and selective M4 PAMs.
Comparative Analysis of 2,3,6-Trisubstituted Pyridine Analogs
Recent research has led to the discovery and optimization of a series of 2,3,6-trisubstituted pyridine derivatives as positive allosteric modulators of the M4 muscarinic acetylcholine receptor.[1] Through iterative library synthesis and pharmacological evaluation, key structural features influencing potency and selectivity have been identified.
The general scaffold explored consists of a central pyridine ring with substitutions at the 2, 3, and 6 positions. The SAR studies have revealed that modifications at each of these positions significantly impact the activity of the compounds as M4 PAMs.
Key Structural Modifications and Their Impact on Activity
A systematic exploration of substituents at the 2, 3, and 6 positions of the pyridine core has provided valuable insights into the SAR of this series. The following table summarizes the quantitative data for a selection of analogs, highlighting the effects of these modifications on their potency as M4 PAMs.
| Compound ID | R2 Substituent | R3 Substituent | R6 Substituent | hM4 PAM EC50 (nM)[1] |
| 1 | Cinnoline | Pyrazole | Methyl | 18 |
| 2 | Quinoline | Pyrazole | Methyl | 34 |
| 3 | Naphthyridine | Pyrazole | Methyl | 45 |
| 4 | Cinnoline | Triazole | Methyl | >10000 |
| 5 | Cinnoline | Pyrazole | Ethyl | 130 |
| 6 | Cinnoline | Pyrazole | Hydrogen | 2100 |
| 7 | Cinnoline | N-methylpyrazole | Methyl | 13 |
| 8 | Cinnoline | N-ethylpyrazole | Methyl | 20 |
| 9 | Cinnoline | N-isopropylpyrazole | Methyl | 63 |
| 10 | Cinnoline | N-(cyclopentylmethyl)pyrazole | Methyl | 11 |
| 11 | Cinnoline | N-[(1-fluorocyclopentyl)methyl]pyrazole | Methyl | 7 |
SAR Summary:
-
R2 Position (Heterocycle): The nature of the heterocyclic substituent at the R2 position is critical for potency. Cinnoline (Compound 1 ) was found to be optimal, demonstrating superior potency compared to quinoline (Compound 2 ) and naphthyridine (Compound 3 ).
-
R3 Position (Heterocycle): The R3 substituent also plays a crucial role. A pyrazole ring at this position is favored for high potency. Replacement of the pyrazole with a triazole (Compound 4 ) resulted in a significant loss of activity.
-
R6 Position (Alkyl Group): A methyl group at the R6 position is preferred for optimal activity. Replacing it with a larger ethyl group (Compound 5 ) or with hydrogen (Compound 6 ) led to a decrease in potency.
-
N-Alkylation of the R3-Pyrazole: N-alkylation of the pyrazole ring at the R3 position generally maintained or improved potency. Small alkyl groups like methyl (Compound 7 ) and ethyl (Compound 8 ) were well-tolerated. More complex substituents like a cyclopentylmethyl group (Compound 10 ) also resulted in high potency. The introduction of a fluorine atom on the cyclopentyl ring (Compound 11 ) led to the most potent compound in this series.
Experimental Protocols
The evaluation of the M4 PAM activity of the synthesized compounds was performed using a HEK293 cell line stably expressing the human M4 muscarinic acetylcholine receptor.
Calcium Mobilization Assay
Cell Line: HEK293 cells stably expressing the human M4 receptor.
Method:
-
Cells were plated in 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium was removed, and the cells were incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
The dye solution was removed, and the cells were washed with assay buffer.
-
Compound solutions at various concentrations were added to the wells and incubated for a specified period.
-
An EC20 concentration of acetylcholine (ACh) was added to the wells to stimulate the M4 receptor.
-
Changes in intracellular calcium concentration were measured using a fluorescence plate reader (e.g., FLIPR).
-
The potentiation of the ACh response by the test compounds was calculated and EC50 values were determined from the concentration-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the M4 muscarinic receptor and the experimental workflow for evaluating the PAMs.
Caption: M4 muscarinic receptor signaling pathway.
Caption: Experimental workflow for SAR studies.
Conclusion
The structure-activity relationship studies of 2,3,6-trisubstituted pyridine analogs have identified a potent and selective series of M4 positive allosteric modulators. The key takeaways for medicinal chemists and drug development professionals are:
-
A 2-cinnolinyl, 3-pyrazolyl, 6-methyl substituted pyridine core is a highly promising scaffold for M4 PAMs.
-
The nature of the heterocyclic substituents at the 2- and 3-positions is critical for potency.
-
Small alkyl groups at the 6-position are favored.
-
N-alkylation of the 3-pyrazole moiety can be exploited to fine-tune potency, with fluorinated alkyl groups showing particular promise.
These findings provide a solid foundation for the further design and optimization of novel M4 PAMs with therapeutic potential for the treatment of schizophrenia and other CNS disorders. The detailed experimental protocols and SAR data presented in this guide can serve as a valuable resource for researchers in this field.
References
A Comparative Analysis of Cross-Reactivity in Trifluoromethylpyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and off-target profiles of several trifluoromethylpyridine-based inhibitors, supported by experimental data and detailed methodologies.
The trifluoromethylpyridine scaffold is a privileged structural motif in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of several inhibitors containing this moiety, offering insights into their selectivity and potential off-target effects. The inhibitors reviewed include kinase inhibitors Pexidartinib, Alpelisib, and Selpercatinib, as well as drugs with other primary targets like Apalutamide, Doravirine, and Gepirone.
Comparative Analysis of Inhibitor Cross-Reactivity
The selectivity of a drug is a critical factor in its safety and efficacy profile. Off-target interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing.[3] The following tables summarize the available quantitative data on the primary targets and off-target profiles of the selected trifluoromethylpyridine-based inhibitors.
Kinase Inhibitor Cross-Reactivity Profile
For kinase inhibitors, cross-reactivity is often assessed by screening against a large panel of kinases. The data below is compiled from various sources, including KINOMEscan™ and other kinase profiling assays.
| Inhibitor | Primary Target(s) | Off-Target(s) with Significant Inhibition (>90% at 1µM) |
| Pexidartinib | CSF1R, KIT, FLT3 | Data not publicly available in a comprehensive kinase panel format. Known to be a multi-targeted kinase inhibitor.[4][5] |
| Alpelisib | PI3Kα | AURKB, CHEK1, GSK3A, GSK3B, MAP2K1, MAP2K2, PIK3CB, PIK3CD, PIK3CG, RPS6KB1, SGK1 |
| Selpercatinib | RET | Highly selective for RET. Off-target effects on VEGFR2, EGFR, and c-KIT are less pronounced than with multi-kinase inhibitors.[6] |
Table 1: Kinase Inhibitor Cross-Reactivity. This table summarizes the primary targets and known significant off-targets for Pexidartinib, Alpelisib, and Selpercatinib based on available kinase profiling data.
Off-Target Profiles of Other Trifluoromethylpyridine-Based Inhibitors
While not primarily kinase inhibitors, Apalutamide, Doravirine, and Gepirone have been assessed for off-target activities.
| Inhibitor | Primary Target | Known Off-Target(s) and Activity |
| Apalutamide | Androgen Receptor (AR) | GABAA ion channel (IC50 ≈ 3.0 µM)[7] |
| Doravirine | HIV-1 Reverse Transcriptase | 5-hydroxytryptamine receptor 2b (IC50 = 2.5 µM, no functional activity observed)[8] |
| Gepirone | 5-HT1A Receptor (agonist) | Metabolite (1-PP) is an antagonist at α2-adrenergic receptors (Ki = 42 nM).[2] |
Table 2: Off-Target Profiles of Non-Kinase Inhibitors. This table outlines the primary targets and documented off-target interactions for Apalutamide, Doravirine, and Gepirone.
Experimental Protocols
Understanding the methodologies used to generate cross-reactivity data is crucial for interpreting the results. Below are detailed protocols for common kinase and receptor profiling assays.
Biochemical Kinase Inhibition Assays (e.g., KINOMEscan™, HotSpot™)
These assays are widely used to determine the interaction of a compound with a large panel of kinases.
Objective: To quantify the binding affinity (Kd) or percent inhibition of a test compound against a panel of kinases.
General Protocol (KINOMEscan™):
-
Assay Principle: A competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Procedure:
-
Kinases are produced as fusions with a proprietary DNA tag.
-
Streptavidin-coated magnetic beads are coated with a biotinylated small molecule ligand that binds the kinase active site.
-
The test compound, DNA-tagged kinase, and ligand-coated beads are incubated in a buffer solution (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
After incubation, the beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by qPCR.
-
Results are reported as "percent of control" (DMSO vehicle) or as a Kd value determined from an 11-point dose-response curve.
-
General Protocol (HotSpot™ Radiometric Assay):
-
Assay Principle: This is a radiometric activity-based assay that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Procedure:
-
The test compound is incubated with the kinase, a specific substrate (protein or peptide), and radioisotope-labeled ATP (e.g., ³³P-γ-ATP) in a reaction buffer.
-
The reaction mixture is spotted onto filter paper which binds the radiolabeled substrate.
-
Unreacted ATP is washed away.
-
The amount of radioactivity on the filter paper is measured using a scintillation counter to determine the extent of substrate phosphorylation.
-
Data is typically presented as percent inhibition relative to a DMSO control.
-
Radioligand Binding Assays (for G-protein coupled receptors)
This method is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
General Protocol:
-
Assay Principle: This is a competition assay where the test compound competes with a radiolabeled ligand for binding to the target receptor in a cell membrane preparation.
-
Procedure:
-
Cell membranes expressing the target receptor are prepared.
-
The membranes are incubated with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental assays and a representative signaling pathway affected by one of the inhibitors.
Figure 1: Workflow for Kinase Cross-Reactivity Screening.
Figure 2: Simplified PI3K/AKT Signaling Pathway and the Action of Alpelisib.
Figure 3: Androgen Receptor Signaling Pathway and the Action of Apalutamide.
Conclusion
This comparative guide highlights the diverse cross-reactivity profiles of trifluoromethylpyridine-based inhibitors. Kinase inhibitors like Alpelisib demonstrate a broader range of off-target kinase interactions compared to the highly selective Selpercatinib. For non-kinase inhibitors such as Apalutamide, Doravirine, and Gepirone, off-target effects are observed on different classes of proteins, which is critical to consider in their overall pharmacological assessment. The provided experimental protocols and workflow diagrams offer a foundational understanding of how these cross-reactivity profiles are determined, enabling researchers to better interpret and utilize this crucial data in drug development.
References
- 1. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gepirone | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of Doravirine Pharmacokinetics When Switching from Efavirenz to Doravirine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gepirone - Wikipedia [en.wikipedia.org]
- 8. FDA approves selpercatinib for lung and thyroid cancers with RET gene mutations or fusions | FDA [fda.gov]
The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated and Non-Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine-based scaffolds has become a pivotal strategy in modern drug discovery. This guide provides an objective comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated pyridines, supported by experimental data, to illuminate the profound impact of this small but mighty atom. The introduction of fluorine can significantly enhance a compound's metabolic stability, membrane permeability, and overall bioavailability, ultimately leading to more robust drug candidates.[1][2][3]
Quantitative Pharmacokinetic Data Comparison
The following table summarizes key pharmacokinetic and physicochemical parameters, comparing a non-fluorinated parent compound with its fluorinated pyridine analog. The data is compiled from a study on MK2 inhibitors, where a pyrrole-based scaffold was modified to include a 3-fluoropyridine moiety, leading to a significant improvement in oral exposure.[1] Additional physicochemical data from a study on 2-substituted pyridines illustrates the typical influence of fluorination on lipophilicity and basicity.[4]
| Parameter | Non-Fluorinated Pyridine Analog | Fluorinated Pyridine Analog | Fold Improvement |
| Pharmacokinetics | |||
| Oral Exposure (AUC, nM·h) | 121 | 3486 | ~29x |
| In Vivo Clearance | High | Low | - |
| Physicochemical Properties | |||
| Lipophilicity (logD at pH 7.4) | 1.69 (for 2-(methylthio)pyridine) | 2.13 (for 2-(trifluoromethylthio)pyridine) | 1.26x |
| Basicity (pKa) | 3.68 (for 2-(ethylthio)pyridine) | 1.49 (for 2-(trifluoroethylthio)pyridine) | ↓ |
The Impact of Fluorination on Pharmacokinetics
The data clearly demonstrates that the introduction of fluorine can dramatically improve the pharmacokinetic profile of a pyridine-containing molecule. The nearly 29-fold increase in oral exposure for the fluorinated analog is a direct result of reduced in vivo clearance.[1] This is often attributed to fluorine's ability to block metabolically labile sites. The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes like cytochrome P450s, thus preventing rapid degradation and extending the compound's half-life in the body.[2]
Furthermore, fluorination significantly influences a molecule's physicochemical properties, which are critical for its absorption and distribution. As shown in the table, fluorination can increase lipophilicity (logD), which can enhance membrane permeability and absorption.[4] Concurrently, the high electronegativity of fluorine tends to lower the basicity (pKa) of the pyridine nitrogen.[4] This reduction in basicity can be advantageous for several reasons: it can decrease interactions with acidic organelles like lysosomes, which can act as a sink for basic drugs, and it can modulate the ionization state at physiological pH to favor a more membrane-permeable neutral form.[5]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a test compound in a rat model.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats.[6]
-
Administration: A single dose of the test compound is administered via oral gavage (PO) and, in a separate cohort, intravenously (IV) to determine bioavailability.
2. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma.
-
The resulting plasma is stored at -80°C until analysis.
4. Bioanalysis:
-
The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Parameter Calculation:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure over time.[7][8][9]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_iv) * 100.
Determination of Lipophilicity (logD)
Lipophilicity is a key determinant of a drug's absorption and distribution. The distribution coefficient (logD) at a specific pH (typically 7.4 to mimic physiological conditions) is a common measure.
Shake-Flask Method:
-
A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (pH 7.4).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
After separation of the phases, the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
For fluorinated compounds, 19F NMR can also be a powerful tool for determining logD.[4]
Visualization of Experimental Workflow and Metabolic Pathways
The following diagrams illustrate a typical workflow for an in vivo pharmacokinetic study and a common metabolic pathway for pyridine-containing compounds.
The metabolic fate of pyridine derivatives often involves oxidation by cytochrome P450 enzymes, followed by phase II conjugation reactions such as glucuronidation to facilitate excretion.[10] An interesting and less common metabolic pathway that has been observed is the opening of the pyridine ring itself.[10] Fluorination at specific positions on the pyridine ring can block these metabolic pathways, leading to increased stability and improved pharmacokinetic properties.[11]
References
- 1. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs: a unique metabolic pathway via pyridine ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Docking Analysis of Pyridine Derivatives in Enzyme Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various pyridine derivatives as enzyme inhibitors. The following sections summarize quantitative data from recent studies, detail the experimental protocols for molecular docking, and visualize key computational workflows and biological pathways.
Performance of Pyridine Derivatives as Enzyme Inhibitors: A Comparative Overview
Molecular docking simulations are a cornerstone of modern drug discovery, providing valuable insights into the binding affinities and potential inhibitory activities of novel compounds against biological targets. The data presented below, synthesized from multiple independent studies, compares the docking scores and experimentally determined inhibitory concentrations (where available) of various pyridine derivatives against two key enzyme targets: Acetylcholinesterase (AChE) and Cyclooxygenase (COX).
Acetylcholinesterase (AChE) Inhibition
AChE is a critical enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. A study on newly synthesized 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridinedicarboximide derivatives revealed their potential as AChE inhibitors. The docking results, including binding energy and the predicted inhibition constant (Ki), are summarized below.
| Compound | Substituent (R) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| 5a | Benzyl | -10.7 | 0.388 |
| 5b | p-methylbenzyl | -11.1 | 0.362 |
| 5c | p-fluorobenzyl | -11.6 | 0.336 |
| 5d | p-chlorobenzyl | -11.3 | 0.349 |
| 5e | p-bromobenzyl | -11.4 | 0.344 |
Data sourced from a study on novel pyridine derivatives as cholinesterase inhibitors.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. The following tables compare the docking energies and IC50 values of different series of pyridine derivatives against COX-1 and COX-2.
One study investigated N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives, demonstrating their potential to inhibit both COX-1 and COX-2. The docking scores showed a good correlation with the experimentally determined IC50 values.[1]
| Compound | Docking Energy (COX-1) | Docking Energy (COX-2) | IC50 (COX-1) (µM) | IC50 (COX-2) (µM) |
| A | - | - | 1.25 | 0.42 |
| B | - | - | 1.36 | 0.51 |
| C | - | - | 1.48 | 0.63 |
| D | - | - | 1.11 | 0.39 |
| E | - | - | 1.02 | 0.35 |
| Meloxicam (Control) | - | - | 1.52 | 0.45 |
Note: Specific docking energy values were not provided in a table format in the source but were stated to correlate well with IC50 values.[1]
Another study focused on Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide and their inhibitory activity on COX-1 and COX-2.[2]
| Compound | IC50 (COX-1) (µM) | IC50 (COX-2) (µM) |
| PS18 | 57.3 | >100 |
| PS33 | 51.8 | >100 |
| Meloxicam (Control) | >100 | 1.5 |
| Piroxicam (Control) | >100 | 1.8 |
Data sourced from a study on the biological evaluation and molecular docking of dimethylpyridine derivatives.[2]
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies provide a framework for conducting similar in-silico analyses.
Protocol for AChE Docking[1]
-
Receptor Preparation: The three-dimensional crystal structure of the Acetylcholinesterase (AChE) enzyme complexed with a known inhibitor (e.g., donepezil, PDB ID: 1EVE) is retrieved from the Protein Data Bank (PDB). All non-essential molecules, such as water and co-crystallized ligands, are removed from the PDB file.
-
Ligand Preparation: The 3D structures of the pyridine derivatives are sketched and optimized using a molecular modeling software (e.g., Marvine Sketch).
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for these simulations, with a significant number of runs (e.g., 120) to ensure thorough exploration of the conformational space. The binding site is typically defined by a grid box encompassing the active site of the enzyme.
-
Analysis: The results are analyzed based on the calculated binding energy (in kcal/mol) and the predicted inhibition constant (Ki). The pose with the lowest binding energy is considered the most favorable. Interactions such as hydrogen bonds and π-π stacking between the ligand and the enzyme's amino acid residues are visualized and analyzed.
Protocol for COX Docking[2]
A similar workflow is followed for docking studies with COX enzymes. The crystal structures of COX-1 and COX-2 are obtained from the PDB. The ligand-binding site is identified, and a grid is generated around it. The synthesized pyridine derivatives are then docked into the active sites of both enzymes. The docking scores are calculated and correlated with the experimental IC50 values to validate the computational model. The interactions of the compounds with key amino acid residues within the COX active site, such as Ser530, Arg120, and Tyr355, are examined to understand the binding mechanism.[1]
Visualizing Computational and Biological Processes
To better illustrate the workflows and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified signaling pathway of COX enzyme inhibition.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated heterocycles into pharmaceutical candidates has become a cornerstone of modern drug discovery, offering enhanced metabolic stability, binding affinity, and bioavailability. Consequently, the development and validation of robust analytical methods for the accurate quantification of these compounds are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of the performance of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of fluorinated heterocycles. The information presented is supported by a summary of experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical strategy.
Methodology Comparison
The choice of analytical technique for quantifying fluorinated heterocycles is contingent on the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a versatile and widely accessible technique suitable for non-volatile and thermally stable fluorinated heterocycles. For compounds lacking a chromophore, derivatization is necessary to enable UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable fluorinated heterocycles. It offers high separation efficiency and provides structural information, which is invaluable for impurity identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying fluorinated heterocycles in complex biological matrices due to its exceptional sensitivity and selectivity. It can analyze a wide range of compounds with varying polarities and is less susceptible to matrix interference compared to HPLC-UV.
The following logical workflow outlines the general process for validating an analytical method for the quantification of fluorinated heterocycles.
Caption: General workflow for analytical method validation.
Quantitative Performance Comparison
The following tables summarize the typical quantitative performance parameters for HPLC, GC-MS, and LC-MS/MS methods for the analysis of various fluorinated heterocycles. These values are indicative and may vary depending on the specific analyte, sample matrix, and instrumentation.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Fluorinated Pyridine Derivative[1] | Fluorouracil in Nanoparticles |
| Linearity Range | 0.005 - 1 mg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9997 |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98.6 - 101.2% |
| Precision (% RSD) | < 2% | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | 5-Fluorouracil[2] | Flurbiprofen[3] |
| Linearity Range | 0.05 - 2.5 µg/mL | 0.25 - 5.0 µg/mL |
| Correlation Coefficient (r²) | 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.15 µg/mL[3] |
| Accuracy (% Recovery) | 95.8 - 104.5% | 99.4%[3] |
| Precision (% RSD) | < 10% | < 3.64%[3] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Validation Parameter | Fluorinated Imidazole (in rat plasma)[4][5] | Fluconazole (in Candida albicans)[6] |
| Linearity Range | 2.61 - 2610 ng/mL[5] | 5.0 - 1000.0 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[5] | 0.9963[6] |
| Limit of Detection (LOD) | Not Specified | 0.5 ng/mL[6] |
| Limit of Quantitation (LOQ) | 2.61 ng/mL[5] | 5.0 ng/mL[6] |
| Accuracy (% Recovery) | Within 15%[5] | > 77.61%[6] |
| Precision (% RSD) | Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19%[5] | Intra-day: < 1.0%, Inter-day: < 0.51%[6] |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and implementation of analytical methods. The following sections provide representative methodologies for HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative example for the purity analysis of a fluorinated pyridine derivative.[1]
Caption: A typical experimental workflow for HPLC analysis.
Method Parameters:
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[1]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Data Analysis: Quantify the analyte by comparing the peak area to a calibration curve prepared from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative example for the analysis of a fluorinated pyrimidine like 5-fluorouracil.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
Safety Operating Guide
Proper Disposal of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For this compound, a compound classified as harmful if swallowed or inhaled, adherence to strict disposal protocols is mandatory.[1] This guide provides a step-by-step approach to its safe handling and disposal.
I. Immediate Safety Precautions and Spill Management
Before beginning any disposal procedure, ensure that all relevant personnel are aware of the hazards associated with this compound. In the event of a spill, immediately evacuate non-essential personnel from the area. The cleanup crew must wear appropriate Personal Protective Equipment (PPE) as detailed in Table 1.
Spill Cleanup Procedure:
-
Ventilation: Ensure the area is well-ventilated to avoid inhalation of dust or vapors.[2]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material like sand or earth to contain the spill.[3]
-
Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[2][3][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2] Dispose of all contaminated cleaning materials in the same hazardous waste container.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
II. Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling and disposing of this compound.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye Protection | Safety glasses with side-shields or goggles | EN166 (EU) or NIOSH (US) approved[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | Inspected prior to use and disposed of after contamination[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH (US) or EN 143 (EU) approved respirator with appropriate cartridges.[5] | |
| Body Protection | Laboratory coat or impervious clothing to prevent skin contact[2] |
III. Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations.[4][5][6] It is imperative to entrust the final disposal to a licensed waste disposal company.[6]
-
Waste Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Container Management:
-
Internal Transport:
-
When moving the waste container within the facility, use a secondary container to prevent spills.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste disposal company with a complete characterization of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
